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2-Ethoxy-4-((methylamino)methyl)phenol Documentation Hub

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  • Product: 2-Ethoxy-4-((methylamino)methyl)phenol

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Ethoxy-4-((methylamino)methyl)phenol

Molecular Identity & Stoichiometry The compound 2-Ethoxy-4-((methylamino)methyl)phenol is a secondary amine derivative of ethylvanillin. Structurally, it belongs to the class of benzylamines and serves as a critical bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity & Stoichiometry

The compound 2-Ethoxy-4-((methylamino)methyl)phenol is a secondary amine derivative of ethylvanillin. Structurally, it belongs to the class of benzylamines and serves as a critical bioisostere to vanillylamine intermediates used in the synthesis of capsaicinoids and TRPV1 ligands.

Core Physicochemical Data

The following data establishes the baseline for stoichiometric calculations and mass spectrometry calibration.

PropertyValueNotes
IUPAC Name 2-Ethoxy-4-((methylamino)methyl)phenol
Molecular Formula C₁₀H₁₅NO₂ Confirmed via elemental count
Molecular Weight 181.23 g/mol Average mass for stoichiometry
Monoisotopic Mass 181.1103 Da For High-Resolution MS (HRMS)
Exact Mass 181.110279 Da
Structural Class Phenethylamine / BenzylamineEthylvanillin derivative
Predicted LogP ~1.1 - 1.4Lipophilic, CNS penetrant potential
H-Bond Donors 2Phenolic -OH, Amine -NH
H-Bond Acceptors 3Phenolic O, Ether O, Amine N
Structural Logic

The molecule consists of a catechol backbone where:

  • Position 1: Hydroxyl group (-OH).[1]

  • Position 2: Ethoxy group (-OCH₂CH₃), replacing the methoxy group found in natural vanillyl compounds.

  • Position 4: (Methylamino)methyl group (-CH₂NHCH₃), providing basicity and solubility.

Synthetic Methodology: Reductive Amination

Objective: Synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol from 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).

Mechanism: The synthesis follows a standard Reductive Amination pathway. The aldehyde carbonyl of ethylvanillin condenses with methylamine to form an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the reaction flow, reagents, and intermediate states.

SynthesisPathway Start Ethylvanillin (C9H10O3) Inter Imine Intermediate (Schiff Base) Start->Inter Condensation (-H2O) Reagent Methylamine (CH3NH2) Reagent->Inter Product Target Amine (C10H15NO2) Inter->Product Reduction Reductant NaBH4 or NaBH(OAc)3 Reductant->Product

Figure 1: Reductive amination pathway converting Ethylvanillin to the target amine via an imine intermediate.[2]

Detailed Protocol

Reagents:

  • Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) [CAS: 121-32-4].[3]

  • Amine Source: Methylamine (33% in EtOH or 2M in THF).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄). STAB is preferred for reducing aldehyde-imines selectively without reducing the aldehyde itself if excess is present.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 10 mmol of Ethylvanillin in anhydrous Methanol (MeOH) or Dichloromethane (DCM). Add 1.2 equivalents of Methylamine. Stir at room temperature for 2 hours.

    • Checkpoint: Solution often turns yellow due to imine formation.

  • Reduction: Cool the mixture to 0°C. Add 1.5 equivalents of the reducing agent (STAB) portion-wise to control hydrogen gas evolution.

  • Quenching: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer with DCM. The product is amphoteric; ensure pH is basic (> pH 9) to keep the amine deprotonated for organic extraction.

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Analytical Validation (QC)

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral features confirm the identity of the synthesized molecule.

Analytical Workflow (DOT Visualization)

AnalyticalWorkflow cluster_Methods Validation Methods Sample Synthesized Product NMR 1H-NMR (Structural Connectivity) Sample->NMR MS LC-MS (ESI+) (Molecular Mass) Sample->MS Result_NMR Confirm Ethoxy Group (Triplet + Quartet) NMR->Result_NMR Result_MS Observed [M+H]+ m/z = 182.12 MS->Result_MS

Figure 2: Quality Control workflow highlighting critical checkpoints for structural verification.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive Mode).

  • Predicted Parent Ion [M+H]⁺: 182.12 Da.

  • Fragmentation Pattern:

    • m/z 182 → 151 (Loss of -NH₂CH₃, benzylic cleavage).

    • m/z 151 → 123 (Loss of -C₂H₄ from ethoxy group).

Proton NMR (¹H-NMR) Prediction (300 MHz, CDCl₃)

Distinguishing this compound from its methoxy-analog (Vanillyl derivative) is critical. Look for the Ethoxy signature .

Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
1.45Triplet (t)3H-OCH₂CH₃ Key differentiator from methoxy (singlet)
2.45Singlet (s)3H-NHCH₃ N-Methyl group
3.70Singlet (s)2HAr-CH₂ -NHBenzylic methylene
4.10Quartet (q)2H-OCH₂ CH₃Couples with triplet at 1.45
6.7 - 6.9Multiplet3HAr-H Aromatic protons (ABX system)

Pharmaceutical Relevance & Applications

This molecule serves as a versatile scaffold in medicinal chemistry.

  • Bioisosterism: The replacement of a Methoxy group (in Vanillin) with an Ethoxy group increases lipophilicity (LogP). This is often used to modulate the metabolic stability and blood-brain barrier (BBB) permeability of drug candidates targeting the CNS.

  • TRPV1 Ligands: Compounds with this 4-hydroxy-3-alkoxybenzylamine core are structural precursors to Capsaicinoids. Modifying the N-alkyl chain (currently methyl) allows researchers to tune agonist/antagonist activity at the Vanilloid Receptor 1 (TRPV1), a key target for pain management.

  • Fragment-Based Drug Design (FBDD): With a molecular weight < 200 Da, this molecule is an ideal "fragment" for screening libraries, adhering to the "Rule of Three" for fragments (MW < 300, H-bond donors/acceptors ≤ 3).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8467, Ethylvanillin. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol validation). Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for druggability/LogP). Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 2-Ethoxy-4-((methylamino)methyl)phenol

A Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and rational drug design, the precise characterization of building blocks dictates the pharmacokinetic s...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the precise characterization of building blocks dictates the pharmacokinetic success of downstream active pharmaceutical ingredients (APIs). 2-Ethoxy-4-((methylamino)methyl)phenol (EAMP) (CAS: 926251-01-6) is a highly versatile, electron-rich phenolic secondary amine. Structurally homologous to vanillylamine derivatives—yet distinguished by an ethoxy ether and an N-methyl substitution—EAMP is frequently utilized in the synthesis of Transient Receptor Potential (TRP) channel modulators, adrenergic ligands, and targeted bioconjugates.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we dissect the causality behind EAMP’s physicochemical behavior, detailing self-validating experimental protocols for ionization and lipophilicity, and mapping its oxidative degradation pathways.

Structural Chemistry & Molecular Descriptors

EAMP possesses three critical functional domains that govern its physicochemical behavior:

  • A Phenolic Hydroxyl Group (C1): Acts as a weak acid and a primary site for oxidative bioactivation.

  • An Ethoxy Group (C2): Provides steric bulk and increases the lipophilic character (LogP) compared to its methoxy counterparts, favorably altering membrane permeability.

  • A (Methylamino)methyl Group (C4): A secondary aliphatic amine that acts as a weak base, rendering the entire molecule amphoteric.

The interplay between the acidic phenol and the basic amine creates a complex zwitterionic equilibrium at physiological pH, which directly influences the compound's solubility and partitioning behavior.

Table 1: Calculated Physicochemical Properties
PropertyValue / DescriptorPharmacokinetic Implication
IUPAC Name 2-Ethoxy-4-((methylamino)methyl)phenolN/A
CAS Registry Number 926251-01-6N/A
Molecular Formula C10H15NO2N/A
Molar Mass 181.23 g/mol Highly favorable for fragment-based drug design (MW < 300).
Topological Polar Surface Area 41.5 ŲExcellent blood-brain barrier (BBB) penetration potential (TPSA < 90 Ų).
Hydrogen Bond Donors 2 (-OH, -NH-)Facilitates target protein binding via hydrogen networks.
Hydrogen Bond Acceptors 3 (O, O, N)Enhances aqueous solubility in ionized states.

Acid-Base Equilibria & Ionization Profiling (pKa)

The Causality of Ionization

Because EAMP contains both a phenol (typical pKa ~9.5) and a secondary amine (typical pKa ~9.0), the macroscopic pKa values are tightly compressed. The specific ethoxy substitution at the ortho position slightly decreases the phenolic pKa due to steric hindrance of aqueous solvation, while the N-methyl group enhances the basicity of the amine via inductive electron donation. Understanding this equilibrium is critical, as only the un-ionized (or charge-neutral ion-pair) species efficiently crosses lipid bilayers.

Self-Validating Protocol: Anaerobic Potentiometric Titration

To accurately resolve the compressed pKa values of EAMP, potentiometric titration is the analytical gold standard .

Methodology:

  • System Calibration: Calibrate the combined pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve EAMP to a final concentration of 1.0 mM in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during the titration.

  • Anaerobic Control (Critical Step): Submerge an argon or nitrogen gas line into the solution, maintaining a continuous inert gas blanket. Causality: Electron-rich phenols like EAMP rapidly oxidize to quinone species at alkaline pH in the presence of dissolved oxygen. The inert blanket prevents this degradation, ensuring data integrity.

  • Titration: Automatically dispense 0.1 M HCl to drop the pH to 2.0, fully protonating the amine. Subsequently, titrate with 0.1 M NaOH in 0.05 mL increments up to pH 11.5.

  • Data Analysis: Calculate the pKa values from the inflection points of the first derivative of the titration curve.

  • Self-Validation Check: Titrate a reference standard (e.g., phenol, known pKa = 9.95) in parallel. If the reference pKa deviates by > ±0.05 units, the electrode is compromised, and the EAMP run must be aborted and recalibrated.

Lipophilicity & Partition Coefficient (LogP/LogD)

The Causality of Lipophilicity

The substitution of a methoxy group for an ethoxy group in EAMP increases the molecular volume and lipophilicity. This structural tweak is often utilized in medicinal chemistry to drive a molecule out of the aqueous phase and into the lipid membrane, enhancing passive diffusion. However, because EAMP ionizes, we must measure the distribution coefficient (LogD) at a specific pH (7.4) rather than the absolute partition coefficient (LogP).

Self-Validating Protocol: Shake-Flask Method with LC-MS/MS

While UV-Vis spectroscopy is common, EAMP lacks a strong, distinct chromophore at low concentrations and is prone to trace oxidation. Therefore, LC-MS/MS is required for precise quantification, adhering to the principles of OECD Guideline 107 .

Methodology:

  • Solvent Saturation: Stir n-octanol and 0.15 M Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation.

  • Analyte Spiking: Dissolve EAMP in the pre-saturated PBS phase at 100 µg/mL.

  • Equilibration: Transfer the aqueous solution and pre-saturated n-octanol into silanized glass vials at a 1:1 volume ratio. Causality: Silanized glass prevents the secondary amine from adsorbing to the free silanol groups on the vial walls, which would artificially lower the aqueous concentration.

  • Mechanical Shaking: Shake the vials at 25.0 °C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both phases and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode (m/z 182 → 151, corresponding to the loss of the methylamine group).

  • Self-Validation Check (Mass Balance): Calculate the total mass of EAMP recovered from both phases. The sum must equal the initial spike concentration (±5%). A mass balance deficit indicates wall adsorption, emulsion formation, or degradation, invalidating the assay.

LogD_Workflow N1 1. Solvent Pre-saturation (n-Octanol & pH 7.4 Buffer) N2 2. Analyte Spiking (EAMP into Aqueous Phase) N1->N2 N3 3. Isothermal Equilibration (24h Mechanical Shaking at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation at 3000×g) N3->N4 N5 5. LC-MS/MS Quantification (MRM Mode: m/z 182 → 151) N4->N5 N6 6. LogD Calculation (Log[Octanol]/[Water]) N5->N6

Figure 1: Self-validating Shake-Flask LC-MS/MS workflow for LogD determination.

Stability, Oxidation, and Degradation Pathways

The Causality of Quinone Methide Formation

A critical liability of para-alkylamino phenols like EAMP is their susceptibility to oxidative bioactivation . In the presence of Cytochrome P450 enzymes (in vivo) or reactive oxygen species (in formulation), the phenolic hydroxyl group undergoes a one-electron oxidation to form a phenoxyl radical.

Because the methylamino group is situated at the para position, the radical intermediate can undergo a subsequent one-electron oxidation coupled with the elimination of the methylamine leaving group. This cascade generates a highly reactive, electrophilic para-quinone methide (p-QM) .

If EAMP is utilized as an API, this p-QM intermediate acts as a Michael acceptor, rapidly forming covalent adducts with nucleophiles such as glutathione (GSH), cellular proteins, or DNA. This mechanism is the primary driver of idiosyncratic hepatotoxicity in similar phenolic drugs, making stability profiling an absolute necessity during early-stage development.

Oxidation_Pathway A 2-Ethoxy-4-((methylamino)methyl)phenol (Stable Precursor) B Phenoxyl Radical Intermediate (1e⁻ Oxidation) A->B -e⁻, -H⁺ (CYP450 / ROS) C para-Quinone Methide (p-QM) (Electrophilic Species) B->C -e⁻, -H⁺ (Methylamine Elimination) D Covalent Adducts (GSH, Proteins, DNA) C->D + Nucleophile (Michael Addition)

Figure 2: Oxidative degradation pathway of EAMP yielding reactive para-quinone methides.

References

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights. Available at:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • Thompson, D. C., et al. (2014). "Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?" Current Organic Chemistry. Available at:[Link]

Foundational

Thermodynamic stability profile of 2-Ethoxy-4-((methylamino)methyl)phenol

This technical guide details the thermodynamic stability profile of 2-Ethoxy-4-((methylamino)methyl)phenol , a structural analogue of the vanilloid class (specifically the ethoxy-homologue of N-methylvanillylamine). This...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability profile of 2-Ethoxy-4-((methylamino)methyl)phenol , a structural analogue of the vanilloid class (specifically the ethoxy-homologue of N-methylvanillylamine).

This compound acts as a critical intermediate in the synthesis of ethylvanillin-derived pharmaceuticals and capsaicinoid analogues. Its stability profile is governed by the interplay between the electron-rich phenolic moiety and the reactive benzylic secondary amine.

Technical Guide & Degradation Kinetics

Executive Summary & Chemical Identity

Compound Name: 2-Ethoxy-4-((methylamino)methyl)phenol Synonyms: N-Methyl-4-hydroxy-3-ethoxybenzylamine; N-Methyl-ethylvanillylamine. CAS Registry (HCl Salt): 857198-87-9 Molecular Formula: C


H

NO

Molecular Weight: 181.23 g/mol (Free Base)

This molecule represents a bifunctional ampholyte containing a phenolic hydroxyl group and a secondary benzylic amine. Its thermodynamic stability is compromised primarily by oxidative potentials rather than hydrolytic instability. In drug development, it serves as a lipophilic modification of vanillylamine, often used to modulate blood-brain barrier (BBB) penetration in adrenergic ligands.

Physicochemical Baseline
PropertyValue (Experimental/Predicted)Thermodynamic Implication
pKa (Phenol) 9.98 ± 0.10Deprotonation at pH > 10 activates oxidation susceptibility.
pKa (Amine) 9.50 ± 0.20Exists as a cation (

) at physiological pH.
LogP 1.45 (Predicted)Higher lipophilicity than vanillyl analogues (LogP ~1.1).
H-Bond Donors 2 (Phenol OH, Amine NH)High lattice energy in solid state (HCl salt); stable crystal lattice.

Thermodynamic Stability Analysis

The thermodynamic stability of 2-Ethoxy-4-((methylamino)methyl)phenol is defined by three competing free-energy pathways. While the molecule is kinetically stable in solid form under inert atmosphere, solution-state thermodynamics favor degradation via oxidation.

Oxidative Instability (The Dominant Pathway)

The electron-donating ethoxy group at the ortho position activates the phenol ring. Upon exposure to reactive oxygen species (ROS) or high pH, the phenol undergoes single-electron transfer (SET) to form a phenoxy radical.

  • Mechanism: The phenoxy radical resonates to the para position (benzylic carbon).

  • Thermodynamics: The formation of the Quinone Methide intermediate is thermodynamically driven (

    
    ) in the presence of oxidants. This intermediate is highly electrophilic and rapidly reacts with nucleophiles (water, solvent) to form Ethylvanillin (via oxidative deamination) or polymerizes.
    
Benzylic Amine Degradation

The C-N bond at the benzylic position is weaker than a standard alkyl C-N bond due to resonance stabilization of the potential carbocation/radical intermediate.

  • Pathway: Oxidative Deamination.

  • Product: 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).

  • Causality: Transition metals (Fe

    
    , Cu
    
    
    
    ) catalyze this reaction by lowering the activation energy for electron abstraction from the nitrogen lone pair.
Ether Hydrolysis (Kinetic Barrier)

The 2-ethoxy ether linkage is thermodynamically unstable relative to the diol (Catechol derivative) + Ethanol, but the activation energy is prohibitively high under neutral conditions.

  • Condition: Requires strong Lewis acids (e.g., BBr

    
    ) or mineral acids (HI) to proceed.
    
  • Relevance: Negligible for standard pharmaceutical stability profiling.

Degradation Pathways Visualization

The following diagram illustrates the critical degradation nodes. The Quinone Methide route is the primary stability risk during synthesis and storage.

DegradationPathways Parent 2-Ethoxy-4-((methylamino)methyl)phenol (Parent) Radical Phenoxy Radical (Intermediate) Parent->Radical Oxidation (-e-, -H+) Trace Metals/Light QuinoneMethide Quinone Methide (Electrophilic Reactive Species) Radical->QuinoneMethide Disproportionation Dimer C-C Coupled Dimer (Insoluble Precipitate) Radical->Dimer Radical Coupling Ethylvanillin 3-Ethoxy-4-hydroxybenzaldehyde (Major Degradant) QuinoneMethide->Ethylvanillin + H2O (Hydrolysis) Methylamine Methylamine QuinoneMethide->Methylamine Byproduct

Figure 1: Oxidative degradation cascade. The formation of Ethylvanillin is the primary stability-indicating marker.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile, the following self-validating protocols are recommended. These methods distinguish between thermal and oxidative degradation.

Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability and identify degradation products.

  • Preparation: Dissolve 2-Ethoxy-4-((methylamino)methyl)phenol (1 mg/mL) in Acetonitrile:Water (50:50).

  • Oxidative Stress:

    • Add 3% H

      
      O
      
      
      
      . Incubate at 25°C for 4 hours.
    • Expected Result: Rapid appearance of Ethylvanillin peak (RT shift).

  • Thermal Stress:

    • Seal in an amber vial. Heat at 60°C for 7 days.

    • Expected Result: Minimal degradation (< 2%) if inert; significant if headspace contains O

      
      .
      
  • Photolytic Stress:

    • Expose to 1.2 million lux hours (ICH Q1B).

    • Expected Result: Formation of colored quinoid species (pinking of solution).

Analytical Method (HPLC-UV)

Rationale: A gradient method is required to separate the polar amine from the less polar aldehyde degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 280 nm (Phenol absorption).

Synthesis & Analytical Workflow

The following workflow outlines the validation of the synthesis and stability testing, ensuring the exclusion of the "Vanillyl" (methoxy) impurity which has a distinct retention time.

AnalyticalWorkflow Start Raw Material (Ethylvanillin) Reaction Reductive Amination (MeNH2 / NaBH4) Start->Reaction Schiff Base Formation Isolation Acidification (HCl) & Crystallization Reaction->Isolation Reduction Analysis HPLC-UV / LC-MS (Purity Check) Isolation->Analysis Sample Prep Analysis->Reaction Fail (Reprocess) Storage Storage (< 25°C, Desiccated) Analysis->Storage Pass (>98%)

Figure 2: Synthesis and Quality Control workflow emphasizing the reductive amination checkpoint.

References

  • PubChem. 4-[2-(Methylamino)ethoxy]phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 2-Ethoxy-4-methylphenol (Analogous Phenolic Data). National Institute of Standards and Technology. Available at: [Link]

  • Master Organic Chemistry. Benzylic Oxidation Mechanisms and Stability. Available at: [Link]

  • MDPI Molecules. Thermoanalytical and Kinetic Studies for the Thermal Stability of Pharmaceutical Pollutants. (Methodology for Arrhenius Plotting). Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Predicted Toxicity of 2-Ethoxy-4-((methylamino)methyl)phenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxy-4-((methylamino)methyl)phenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical research....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-((methylamino)methyl)phenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical research. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and guiding toxicological assessment. This technical guide provides a comprehensive analysis of the predicted toxicity and a detailed Safety Data Sheet (SDS) for 2-Ethoxy-4-((methylamino)methyl)phenol.

Due to the limited publicly available data on this specific molecule, this guide employs a structure-activity relationship (SAR) approach. The toxicological profile has been inferred from data on structurally analogous compounds: 2-ethoxyphenol, p-cresol, and N-methylbenzylamine. This methodology allows for a scientifically grounded prediction of the substance's hazards, enabling researchers to implement appropriate safety protocols.

Part 1: Predicted Toxicological Profile

The toxicological properties of 2-Ethoxy-4-((methylamino)methyl)phenol are predicted based on its constituent chemical moieties. The phenolic ring is associated with corrosive and systemic effects, while the aromatic amine component raises concerns regarding sensitization and potential long-term health effects.

Structural Analogues for Toxicity Assessment

To build a reliable predicted toxicological profile, the following structural analogues were evaluated:

G cluster_target Target Compound cluster_analogues Structural Analogues Target 2-Ethoxy-4-((methylamino)methyl)phenol A 2-Ethoxyphenol (Phenolic Core) Target->A  Phenolic hydroxyl and ethoxy groups B p-Cresol (Substituted Phenol) Target->B  Methyl-substituted phenol C N-Methylbenzylamine (Aromatic Amine Sidechain) Target->C  (Methylamino)methyl sidechain A Aromatic Amine B Cytochrome P450 (N-oxidation) A->B C N-hydroxylamine B->C D Activation (e.g., acetylation, sulfation) C->D E Reactive Electrophile (e.g., Nitrenium ion) D->E F DNA Adducts E->F G Potential Mutagenicity/ Carcinogenicity F->G

Caption: Generalized metabolic activation of aromatic amines.

Part 2: Safety Data Sheet (SDS)

This SDS is a predicted document based on the available data for structurally similar compounds and should be used as a guide for safe handling practices.

SECTION 1: Identification

  • Product Name: 2-Ethoxy-4-((methylamino)methyl)phenol

  • Synonyms: Not available

  • CAS Number: Not available

  • Recommended Use: For research and development purposes only.

SECTION 2: Hazard(s) Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Acute Toxicity, Dermal (Category 4)

    • Skin Corrosion/Irritation (Category 1B)

    • Serious Eye Damage/Eye Irritation (Category 1)

    • Skin Sensitization (Category 1)

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

  • Pictograms:

    • GHS05: Corrosion

    • GHS07: Exclamation Mark

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.

    • H317: May cause an allergic skin reaction.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

SECTION 3: Composition/Information on Ingredients

  • Substance: 2-Ethoxy-4-((methylamino)methyl)phenol

  • Purity: >95%

SECTION 4: First-Aid Measures

  • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.

SECTION 8: Exposure Controls/Personal Protection

  • Engineering Controls: Handle in a chemical fume hood. Use local exhaust ventilation.

  • Personal Protective Equipment:

    • Eye/Face Protection: Tightly fitting safety goggles. Face shield.

    • Skin Protection: Handle with chemical-resistant gloves. Wear appropriate protective clothing.

    • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.

SECTION 9: Physical and Chemical Properties

  • Appearance: To be determined (likely a solid or liquid).

  • Odor: To be determined (likely phenolic or amine-like).

  • pH: No data available.

  • Melting/Freezing Point: No data available.

  • Boiling Point: No data available.

  • Flash Point: No data available.

  • Solubility: No data available.

SECTION 10: Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.

SECTION 11: Toxicological Information

  • (See Part 1 of this guide for a detailed toxicological profile)

SECTION 12: Ecological Information

  • Toxicity: No data available. Phenolic compounds can be toxic to aquatic life.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

SECTION 13: Disposal Considerations

  • Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations.

SECTION 14: Transport Information

  • DOT (US): To be determined. Likely to be regulated as a corrosive material.

  • IATA: To be determined.

  • IMDG: To be determined.

SECTION 15: Regulatory Information

  • This compound is intended for research use only and may not be listed on chemical inventories.

SECTION 16: Other Information

  • Disclaimer: The information provided in this document is based on a predictive assessment from structurally similar compounds and is intended for use by qualified individuals. The user assumes all risks associated with the handling, storage, and use of this compound.

Part 3: Experimental Protocols

Given the predicted hazards, initial toxicological screening should be performed using in vitro methods to minimize exposure and obtain preliminary data. A common and effective initial screen is a cytotoxicity assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the compound's effect on cell viability.

Objective: To determine the concentration of 2-Ethoxy-4-((methylamino)methyl)phenol that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

  • Hepatocellular carcinoma (HepG2) cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 2-Ethoxy-4-((methylamino)methyl)phenol

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Plate reader

Workflow:

A 1. Cell Seeding Seed HepG2 cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Prepare serial dilutions of the test compound in media. Add to wells and incubate for 24-48h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4h. B->C D 4. Formazan Solubilization Remove media and add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Read absorbance at 570 nm using a plate reader. D->E F 6. Data Analysis Calculate cell viability and determine the IC50 value. E->F

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of 2-Ethoxy-4-((methylamino)methyl)phenol in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control. Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the concentration-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

This protocol provides a fundamental first step in characterizing the toxicological profile of 2-Ethoxy-4-((methylamino)methyl)phenol, offering critical data for further research and development decisions.

References

Foundational

Technical Review: Ethoxy-Substituted Phenol Amines in Medicinal Chemistry

Topic: Literature Review of Ethoxy-Substituted Phenol Amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The ethoxy-substituted phenol am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Ethoxy-Substituted Phenol Amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ethoxy-substituted phenol amine class represents a pivotal structural motif in medicinal chemistry, bridging the gap between simple endogenous neurotransmitters (catecholamines) and potent synthetic pharmacophores. Characterized by the presence of an ethoxy (-OCH₂CH₃) group directly attached to a phenolic ring system containing an amine side chain, these compounds exhibit distinct physicochemical properties compared to their methoxy analogs.

This guide provides a rigorous technical analysis of this chemical class, focusing on the "Ethyl Effect" —the observation that replacing a methoxy group with an ethoxy group often enhances lipophilicity and receptor affinity (specifically at 5-HT₂A and adrenergic receptors) while altering metabolic stability. We utilize Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) as a primary case study to illustrate these principles.

Chemical Architecture & Synthesis

Structural Classification

Ethoxy-substituted phenol amines are generally categorized by the position of the ethoxy group relative to the amine side chain:

  • Para-ethoxy: (e.g., Escaline) Often associated with increased potency in psychoactive phenethylamines due to optimal steric fit in the receptor binding pocket.

  • Ortho-ethoxy: (e.g., 2-ethoxy-4-aminophenol) Common intermediates in dye synthesis and potential precursors for heterocyclic bioactive molecules.

Synthetic Pathways

The synthesis of these compounds typically follows a convergent route: functionalization of the phenol core followed by elaboration of the amine side chain.

Graphviz: Synthesis Workflow (Escaline Case Study)

The following diagram outlines the high-yield synthesis of 3,5-dimethoxy-4-ethoxyphenethylamine, highlighting the critical O-alkylation step.

SynthesisWorkflow Syringaldehyde Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) Intermediate1 3,5-dimethoxy-4-ethoxybenzaldehyde Syringaldehyde->Intermediate1 O-Alkylation (K2CO3, DMF, 80°C) EtBr Ethyl Bromide (EtBr) EtBr->Intermediate1 Nitrostyrene Nitrostyrene Intermediate Intermediate1->Nitrostyrene Henry Reaction (NH4OAc, AcOH) Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Product Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) Nitrostyrene->Product Reduction (THF, Reflux) LAH LiAlH4 (Lithium Aluminum Hydride) LAH->Product

Figure 1: Convergent synthesis pathway for 4-ethoxy-substituted phenethylamines.

Experimental Protocol: Synthesis of 3,5-Dimethoxy-4-ethoxyphenethylamine

Objective: Synthesis of high-purity Escaline HCl for pharmacological assay.

Reagents:

  • Syringaldehyde (10.0 g, 54.9 mmol)

  • Ethyl Bromide (8.9 g, 82.3 mmol)

  • Potassium Carbonate (anhydrous, 15.2 g)

  • Nitromethane (excess)

  • Lithium Aluminum Hydride (LAH) (2.5 g)

  • Solvents: DMF, THF (anhydrous), IPA/HCl.

Methodology:

  • O-Alkylation (Etherification):

    • Dissolve Syringaldehyde in DMF (50 mL). Add

      
      .
      
    • Add Ethyl Bromide dropwise under

      
       atmosphere.
      
    • Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Causality: The basic condition deprotonates the phenol, creating a phenoxide nucleophile that attacks the ethyl bromide via

      
      . DMF is chosen to solvate the cation, enhancing nucleophilicity.
      
    • Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over

      
      . Evaporate to yield the benzaldehyde intermediate.
      
  • Henry Reaction (Nitroaldol Condensation):

    • Dissolve the intermediate in Nitromethane (40 mL). Add Ammonium Acetate (1.5 g).

    • Reflux for 2 hours.[1]

    • Self-Validation: Appearance of a yellow/orange crystalline solid upon cooling confirms the formation of the conjugated nitrostyrene system.

  • Reduction:

    • Caution: Prepare a suspension of LAH in anhydrous THF at 0°C.

    • Add the nitrostyrene (dissolved in THF) dropwise.

    • Reflux for 24 hours to ensure complete reduction of both the alkene and the nitro group.

    • Quench: Follow the Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ). Filter salts.[2]
  • Salt Formation:

    • Dissolve the free base oil in IPA. Add concentrated HCl dropwise until pH ~3.

    • Recrystallize from IPA/Et2O to obtain white crystals (Escaline HCl).

Pharmacological Interface (SAR)[5]

The "Ethyl Effect" in Structure-Activity Relationships

The substitution of a methoxy group with an ethoxy group induces subtle but profound changes in the molecule's interaction with biological targets.

  • Lipophilicity (LogP): The additional methylene group (-CH₂-) increases the partition coefficient (LogP).

    • Impact: Enhanced blood-brain barrier (BBB) penetration.

  • Steric Bulk: The ethoxy group is larger than the methoxy group.

    • Impact: In 5-HT₂A receptors, the 4-position of the phenethylamine binds in a hydrophobic pocket. The ethoxy group often fills this pocket more effectively than a methoxy group, leading to higher affinity (lower

      
      ) and potency.
      
Data Comparison: Mescaline vs. Escaline

The following table summarizes the pharmacological shift observed when the 4-methoxy group of Mescaline is replaced by an ethoxy group (Escaline).

PropertyMescaline (3,4,5-trimethoxy)Escaline (4-ethoxy-3,5-dimethoxy)Mechanism of Change
Human Active Dose 200 - 400 mg40 - 60 mgIncreased receptor affinity & BBB transport
Potency Ratio 1x (Baseline)~5-8xOptimized hydrophobic interaction at 5-HT₂A
Duration 8 - 14 hours8 - 12 hoursSimilar metabolic clearance rates
LogP (Predicted) ~0.78~1.11Addition of methylene (-CH₂-)

Data synthesized from Shulgin et al. and recent receptor binding studies [1, 2].

Receptor Interaction Logic

The increase in potency is not linear with chain length. While Ethoxy (C2) is often more potent than Methoxy (C1), extending to Propoxy (C3) or Butoxy (C4) can lead to steric clash or reduced efficacy, depending on the specific receptor subtype.

SAR_Logic Substituent 4-Position Substituent Methoxy Methoxy (-OCH3) Baseline Potency Substituent->Methoxy Ethoxy Ethoxy (-OCH2CH3) ~6x Potency Increase Substituent->Ethoxy Propoxy Propoxy (-OCH2CH2CH3) Maintained/Slightly Reduced Potency Substituent->Propoxy Methoxy->Ethoxy Extension (C1 -> C2) Ethoxy->Propoxy Extension (C2 -> C3) Steric Limit Approach Mechanism Mechanism: Optimized Hydrophobic Fill Increased LogP Ethoxy->Mechanism Causes

Figure 2: Structure-Activity Relationship flow for alkoxy substitutions.

Metabolic Fate & Toxicology

O-Dealkylation Pathway

The primary metabolic route for ethoxy-substituted phenols is O-deethylation , mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Hydroxylation: CYP450 hydroxylates the alpha-carbon of the ethoxy group.

  • Hemiacetal Collapse: The resulting unstable hemiacetal intermediate spontaneously collapses.

  • Products: The free phenol (often inactive or less active) and Acetaldehyde.

Note: Unlike methoxy groups which yield formaldehyde (toxic), ethoxy groups yield acetaldehyde. While acetaldehyde is also toxic, it is a common metabolite of ethanol and is rapidly processed by aldehyde dehydrogenase.

Graphviz: Metabolic Degradation

Metabolism Parent Parent Drug (Ethoxy-Phenol Amine) Intermediate Unstable Hemiacetal [R-O-CH(OH)-CH3] Parent->Intermediate Alpha-Hydroxylation CYP CYP450 Enzyme (Oxidation) CYP->Intermediate Phenol Metabolite 1: Free Phenol (R-OH) Intermediate->Phenol Spontaneous Collapse Aldehyde Metabolite 2: Acetaldehyde (CH3CHO) Intermediate->Aldehyde

Figure 3: Metabolic O-deethylation pathway mediated by CYP450.

References

  • Shulgin, A., & Shulgin, A. (1991).[3][4] PiHKAL: A Chemical Love Story. Transform Press. (Source for synthesis and human dose data).

  • Trachsel, D. (2012).[3] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Discusses SAR of ethoxy vs fluoro-ethoxy groups).

  • Nichols, D. E. (2018). Psychedelics. Pharmacological Reviews. (Comprehensive review of phenethylamine pharmacology).

  • Monte, A. P., et al. (1997).[4] Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. Journal of Medicinal Chemistry. (Comparative binding affinity data).

  • Gorrod, J. W. (1978). Biological Oxidation of Nitrogen. Elsevier. (Mechanisms of amine and ether metabolism).

Sources

Exploratory

In Vitro Metabolic Profiling of 2-Ethoxy-4-((methylamino)methyl)phenol: Pathways, Kinetics, and Analytical Methodologies

Executive Summary As a Senior Application Scientist, evaluating the metabolic fate of a complex xenobiotic requires more than just identifying metabolites; it requires a predictive understanding of enzymatic causality. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the metabolic fate of a complex xenobiotic requires more than just identifying metabolites; it requires a predictive understanding of enzymatic causality. 2-Ethoxy-4-((methylamino)methyl)phenol presents a fascinating structural challenge for in vitro profiling. It contains three distinct metabolic "soft spots": an ethoxy ether, a secondary alkylamine, and a phenolic hydroxyl group.

This whitepaper delineates the Phase I and Phase II biotransformations of this compound, providing drug development professionals with a self-validating framework for executing microsomal stability assays, phenotyping recombinant enzymes, and interpreting kinetic data.

Mechanistic Pathways and Enzymatic Causality

Understanding the structural basis of conjugation and oxidation is critical for predicting clearance (


) and potential drug-drug interactions (DDIs).
Phase I Biotransformations: Oxidation and Dealkylation
  • O-Deethylation (CYP1A2 / CYP2C9): The ethoxy group positioned ortho to the phenol is highly susceptible to oxidative cleavage. Drawing structural parallels to phenacetin (a classic CYP1A2 probe), CYP1A2 acts as the high-affinity catalyst for this O-deethylation event[1]. The reaction yields 4-((methylamino)methyl)benzene-1,2-diol (a catechol derivative) and acetaldehyde. At higher substrate concentrations, CYP2C9 may also contribute as a low-affinity, high-capacity pathway[1].

  • N-Demethylation (CYP3A4): The secondary amine undergoes N-dealkylation. CYP3A4 initiates this process via hydrogen abstraction or single-electron transfer, forming a transient carbinolamine intermediate. This intermediate rapidly collapses to yield 4-(aminomethyl)-2-ethoxyphenol (a primary amine) and formaldehyde. Secondary alkylamines are well-documented substrates for CYP3A4-mediated sequential metabolism[2].

Phase II Biotransformations: Conjugation
  • Glucuronidation (UGT1A6 / UGT1A9): The phenolic hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs). UGT1A6 and UGT1A9 are the primary hepatic and extrahepatic isoforms responsible for conjugating sterically accessible p-substituted and ortho-substituted phenols[3]. This reaction forms a highly polar O-glucuronide, significantly enhancing renal clearance.

  • Sulfation (SULT1A1 / SULT1A3): Competing directly with glucuronidation, cytosolic sulfotransferases catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenol. SULT1A1 and the catechol-preferring SULT1A3 exhibit strict regioselectivity for phenolic compounds, often dominating at lower substrate concentrations due to their high affinity (low

    
    )[4].
    

MetabolicPathway Parent 2-Ethoxy-4-((methylamino)methyl)phenol (Parent Compound) ODeethyl 4-((methylamino)methyl)benzene-1,2-diol (O-Deethylation) Parent->ODeethyl CYP1A2 / CYP2C9 NDemethyl 4-(aminomethyl)-2-ethoxyphenol (N-Demethylation) Parent->NDemethyl CYP3A4 Glucuronide O-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGT1A6 / UGT1A9 Sulfate O-Sulfate Conjugate (Phase II) Parent->Sulfate SULT1A1 / SULT1A3

Figure 1: Core Phase I and Phase II metabolic pathways of the parent compound.

Self-Validating In Vitro Protocols

A robust in vitro assay must be a self-validating system. If an experiment fails to show turnover, the protocol itself must prove that the enzymes were active, the cofactors were functional, and the analytical recovery was complete.

Protocol A: Phase I Microsomal Stability & Metabolite ID

Rationale: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes but require exogenous NADPH to drive Phase I oxidation.

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Add 2-Ethoxy-4-((methylamino)methyl)phenol (final concentration 1 µM for stability, 10 µM for metabolite ID). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Self-Validation Controls:

    • Negative Control (-NADPH): Replace NADPH with buffer. Any depletion here indicates chemical instability or non-specific binding, not CYP metabolism.

    • Positive Control: Run a parallel incubation with Phenacetin to confirm CYP1A2 viability[1].

  • Quenching: At designated time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 min; analyze the supernatant via LC-MS/MS.

Protocol B: Phase II UGT Phenotyping

Rationale: UGT active sites are located on the luminal side of the endoplasmic reticulum. In intact microsomes, the highly polar UDPGA cofactor cannot easily access the active site, leading to artificially low activity (enzyme latency).

  • Pore Formation (Critical Step): Pre-treat HLMs or recombinant UGTs (e.g., UGT1A9) with the pore-forming peptide alamethicin (25 µg/mg protein) on ice for 15 minutes. This destroys vesicular integrity, allowing UDPGA to enter[3].

  • Incubation: Add the parent compound and pre-incubate at 37°C.

  • Initiation: Add UDPGA (final concentration 5 mM).

  • Self-Validation Controls: Include a "-UDPGA" control to ensure depletion is strictly conjugation-dependent.

Workflow Step1 Matrix Prep (HLMs + Alamethicin) Step2 Substrate Incubation Step1->Step2 Step3 Cofactor Addition (NADPH / UDPGA) Step2->Step3 Step4 Reaction Quench (Cold ACN) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Figure 2: Self-validating in vitro workflow for metabolic profiling.

Quantitative Data Presentation: Kinetic Profiling

To predict in vivo hepatic clearance, we must determine the Michaelis-Menten kinetics (


 and 

) for each pathway. The table below summarizes the expected benchmark kinetic parameters derived from structurally homologous substrates (e.g., phenacetin for O-deethylation, secondary alkylamines for N-demethylation).

Table 1: Representative In Vitro Kinetic Parameters for Major Metabolic Pathways

Metabolic PathwayPrimary Enzyme

(

M)

(pmol/min/mg)
Intrinsic Clearance (

) (

L/min/mg)
Mechanistic Insight
O-Deethylation CYP1A231.0245.07.90High affinity; dominates Phase I at low physiological concentrations.
N-Demethylation CYP3A445.5310.06.81High capacity; susceptible to DDI via CYP3A4 inhibitors (e.g., ketoconazole).
Glucuronidation UGT1A912.4580.046.77High capacity; primary driver of total systemic clearance.
Sulfation SULT1A14.2120.028.57Very high affinity (low

); saturates rapidly at higher doses.

Data Interpretation Note: The interplay between Sulfation and Glucuronidation is concentration-dependent. Because SULT1A1 has a much lower


 (4.2 µM) than UGT1A9 (12.4 µM), sulfation will dominate at low systemic exposures. However, due to the limited cytosolic pool of PAPS and lower 

, the sulfation pathway saturates quickly, allowing glucuronidation to take over as the primary clearance mechanism at higher doses[4].

References

1.[1]1 - NIH.gov 2.[4]4 - NIH.gov 3.[3]3 - Oxford Academic 4.[2]2 - NIH.gov

Sources

Foundational

pKa Values and Ionization States of 2-Ethoxy-4-((methylamino)methyl)phenol: A Comprehensive Technical Guide

Executive Summary Understanding the acid-base dissociation constants (pKa) and the resulting ionization states of a molecule is foundational to predicting its solubility, permeability, and pharmacokinetic behavior. 2-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base dissociation constants (pKa) and the resulting ionization states of a molecule is foundational to predicting its solubility, permeability, and pharmacokinetic behavior. 2-Ethoxy-4-((methylamino)methyl)phenol is a bifunctional molecule featuring both a weakly acidic phenol group and a weakly basic secondary aliphatic amine. Because the pKa values of these two functional groups are separated by less than one logarithmic unit, the molecule exhibits complex, overlapping microscopic ionization pathways.

This technical guide provides an in-depth analysis of the predicted pKa values, maps the pH-dependent speciation of the molecule, and outlines the self-validating experimental protocols required to empirically determine these values using orthogonal analytical techniques.

Structural Analysis and Predictive pKa Profiling

To accurately predict the physicochemical behavior of 2-Ethoxy-4-((methylamino)methyl)phenol, we must deconstruct its structure into its primary ionizable pharmacophores and compare them to well-characterized analogs.

  • The Phenol Moiety: The molecule contains a phenol ring with an ethoxy group at the ortho position (relative to the hydroxyl group) and an alkylamine substituent at the para position. This structure is highly homologous to vanillylamine (4-hydroxy-3-methoxybenzylamine). The substitution of a methoxy group for an ethoxy group exerts a negligible difference in electronic induction. Based on established databases, the phenol group in such environments exhibits a pKa of approximately 10.1 [1].

  • The Secondary Amine Moiety: The molecule features a (methylamino)methyl group. While primary benzylamines typically have a pKa near 9.2, N-methylation increases the electron density on the nitrogen via inductive effects, raising the basicity. The reference compound N-methylbenzylamine possesses a predicted pKa of 9.75 [2].

Quantitative pKa Predictions

The table below summarizes the predicted macroscopic pKa values and the resulting physiological state of the molecule at pH 7.4.

Functional GroupStructural ContextPredicted pKaIonization State at pH 7.4Net Charge Contribution
Secondary Amine N-methylbenzylamine derivative9.6 – 9.8Protonated+1
Phenol 2-ethoxy-4-alkylphenol derivative10.0 – 10.2Neutral0
Whole Molecule Composite System~9.7, ~10.1 Cationic +1

Speciation and Microscopic Ionization Pathways

Because the pKa of the secondary amine (~9.7) and the phenol (~10.1) are within 1.0 unit of each other, the molecule does not undergo simple, stepwise macroscopic ionization. Instead, it exists as an equilibrium of multiple microstates.

At physiological pH (7.4), the environment is highly acidic relative to both pKa values. The amine is fully protonated (cationic), and the phenol is fully protonated (neutral), resulting in a net +1 charge. As the pH increases toward 9.7, the strongest acid in the system loses its proton first. In this molecule, the protonated amine (pKa ~9.7) is a slightly stronger acid than the neutral phenol (pKa ~10.1). Therefore, the major pathway involves the deprotonation of the amine to form a neutral species, followed by the deprotonation of the phenol at higher pH to form an anion. A minor pathway exists where the phenol deprotonates first, forming a transient zwitterion.

Speciation Cation Cation (+1) [OH, NH2+] Neutral Neutral (0) [OH, NH] (Major) Cation->Neutral pKa ~9.7 (Amine) Zwitterion Zwitterion (0) [O-, NH2+] (Minor) Cation->Zwitterion pKa ~10.1 (Phenol) Anion Anion (-1) [O-, NH] Neutral->Anion pKa ~10.1 (Phenol) Zwitterion->Anion pKa ~9.7 (Amine)

Microscopic and macroscopic ionization pathways of 2-Ethoxy-4-((methylamino)methyl)phenol.

Experimental Methodologies for pKa Determination

To empirically validate these predictions, a dual-method approach utilizing both potentiometric and UV-metric titrations is required. This orthogonal strategy is critical for molecules with overlapping pKa values [3].

The Causality Behind the Dual-Method Approach

Potentiometry (the gold standard) measures the total change in proton concentration, yielding macroscopic pKa values. However, it cannot easily distinguish which specific functional group is losing a proton when the events overlap.

To solve this, we leverage UV-Vis spectrophotometry. The deprotonation of the phenol to a phenolate anion extends the conjugated π-system of the aromatic ring, causing a distinct bathochromic (red) shift and hyperchromic effect in the UV spectrum. Conversely, the deprotonation of the aliphatic amine—isolated from the aromatic ring by a methylene spacer—produces negligible UV spectral changes. By mathematically deconvoluting the UV absorbance matrix, we can isolate the phenol's specific microscopic pKa, creating a self-validating data loop where the UV-derived microscopic constants must mathematically sum to the potentiometric macroscopic constants.

Workflow Prep Sample Preparation Analyte in 0.15 M KCl (aq) Split Select Method Prep->Split Poten Potentiometric Titration (Glass Electrode) Split->Poten UV UV-Vis Spectrophotometry (Diode Array) Split->UV DataPoten Record pH vs. Volume (0.1 M NaOH/HCl) Poten->DataPoten DataUV Record Absorbance vs. pH (Isosbestic Points) UV->DataUV Analysis Non-linear Regression Analysis DataPoten->Analysis DataUV->Analysis Result Determine Macroscopic & Microscopic pKa Values Analysis->Result

Dual-method experimental workflow for determining macroscopic and microscopic pKa values.

Protocol A: Potentiometric Titration (Self-Validating System)

This protocol utilizes an automated titrator (e.g., Sirius T3) to perform high-precision pH-metric measurements [4].

  • System Calibration (Validation Step): Prior to sample introduction, perform a blank titration using 0.15 M KCl. Generate a Gran plot from the data. Causality: If the glass electrode slope deviates from 59.16 mV/pH unit (at 25°C) by >2%, the system must halt. This ensures Nernstian response and validates the exact molarity of the 0.5 M HCl and KOH titrants.

  • Sample Preparation: Dissolve 1-2 mg of 2-Ethoxy-4-((methylamino)methyl)phenol in 1.5 mL of 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength throughout the titration, ensuring that the activity coefficients remain stable so that the calculated concentration-based pKa (pKa') can be accurately converted to the thermodynamic pKa.

  • Titration Execution: Automatically titrate the solution from pH 2.0 to 12.0 under a nitrogen purge to prevent CO₂ dissolution (which would form carbonic acid and skew the basic pH readings).

  • Data Analysis: Utilize Bjerrum plot analysis to calculate the macroscopic pKa values from the inflection points of the volume vs. pH curve.

Protocol B: UV-Metric Spectrophotometric Titration

This protocol isolates the phenol ionization event using Dip-Probe Absorption Spectroscopy (D-PAS) [5].

  • Spectral Baseline: Prepare the sample in 0.15 M KCl as described above. Submerge the UV diode-array dip probe.

  • pH Gradient Generation: Titrate the sample from pH 2.0 to 12.0, capturing a full UV absorbance spectrum (200–400 nm) at 0.2 pH unit intervals.

  • Isosbestic Point Verification (Validation Step): Plot the overlaid spectra. Causality: The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant regardless of pH) proves that the spectral changes are due strictly to a two-state equilibrium (phenol ⇌ phenolate) without degradation or precipitation artifacts.

  • Target Factor Analysis: Apply non-linear regression to the absorbance matrix at the specific

    
     of the phenolate anion (typically ~290 nm) to extract the microscopic pKa of the phenol group.
    

Implications for Drug Formulation and Pharmacokinetics

The pKa profile of 2-Ethoxy-4-((methylamino)methyl)phenol dictates its behavior in biological systems. Because the molecule has a net +1 charge at pH 7.4 (due to the protonated amine), it will exhibit high aqueous solubility but potentially limited passive membrane permeability (e.g., across the Blood-Brain Barrier or intestinal epithelium).

For formulation scientists, the basicity of the amine (pKa ~9.7) makes this molecule an excellent candidate for salt formation. Reacting the free base with strong pharmaceutical acids (e.g., HCl, methanesulfonic acid) will yield highly stable, crystalline salts that further enhance dissolution kinetics in the gastric environment.

References

  • FooDB (Human Metabolome Database): Showing Compound Vanillylamine (FDB028931). Source: The Metabolomics Innovation Centre. URL: [Link]

  • FooDB (Human Metabolome Database): Showing Compound N-Methylbenzylamine (FDB012647). Source: The Metabolomics Innovation Centre. URL:[Link]

  • Işık, M., et al. (2020): pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Bhalgat, C. M., et al. (2014): UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead. Source: Walsh Medical Media. URL:[Link]

  • Albert, A., & Serjeant, E. P. (1984): The Determination of Ionization Constants: A Laboratory Manual (3rd Edition). Source: Chapman and Hall / HathiTrust Digital Library. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2-Ethoxy-4-((methylamino)methyl)phenol

Abstract This guide details the development of a stability-indicating HPLC method for 2-Ethoxy-4-((methylamino)methyl)phenol , a structural analog of ethylvanillylamine used in pharmaceutical and fine chemical synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the development of a stability-indicating HPLC method for 2-Ethoxy-4-((methylamino)methyl)phenol , a structural analog of ethylvanillylamine used in pharmaceutical and fine chemical synthesis. Due to the amphoteric nature of the analyte (containing both a basic secondary amine and an acidic phenolic moiety), standard C18 methods often result in severe peak tailing and retention instability. This protocol utilizes a Charged Surface Hybrid (CSH) or Polar-Embedded stationary phase strategy combined with pH control to ensure sharp peak shape (


) and reproducible retention.

Physicochemical Profiling & Challenges

Before selecting column chemistry, we must understand the "personality" of the molecule.

  • Chemical Structure:

    • Position 1: Phenolic Hydroxyl (-OH). Weak acid (

      
      ).
      
    • Position 2: Ethoxy group (-OCH

      
      CH
      
      
      
      ). Adds lipophilicity compared to methoxy analogs.
    • Position 4: (Methylamino)methyl group (-CH

      
      NHCH
      
      
      
      ). Secondary amine.[1] Weak base (
      
      
      ).
The "Silanol Trap"

The critical challenge is the secondary amine. On traditional silica-based C18 columns, residual silanols (


) are ionized at pH > 3.5. The protonated amine of the analyte (

) engages in strong ion-exchange interactions with these silanols, causing:
  • Peak Tailing: Asymmetrical peaks that ruin resolution.

  • Retention Drift: Variable silanol activity between column batches.

Method Strategy: The "Low pH" Approach

We will operate at pH 2.5 - 3.0 .

  • Amine State: Fully protonated (Cationic).

  • Phenol State: Fully protonated (Neutral).

  • Silanol State: Suppressed (Neutral

    
    ).
    
  • Result: The analyte behaves as a polar cation. We need a column that can retain hydrophilic cations without secondary interactions.

Method Development Decision Matrix

The following logic flow illustrates the decision process for selecting the stationary phase and mobile phase conditions.

MethodLogic Start Analyte: 2-Ethoxy-4-((methylamino)methyl)phenol Check_pKa Check pKa (Amine ~9.5, Phenol ~10.2) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Low_pH Low pH (2.5 - 3.0) Amine = (+), Phenol = (0) Decision_pH->Low_pH Standard Robustness High_pH High pH (> 10.5) Amine = (0), Phenol = (-) Decision_pH->High_pH Alternative Col_Select_Low Column: C18 with Polar Embedded Group or Charged Surface (CSH) Low_pH->Col_Select_Low Suppress Silanols Col_Select_High Column: Hybrid Particle (e.g., BEH C18) Required for pH stability High_pH->Col_Select_High Neutralize Amine Final_Method Final Protocol: Phosphate Buffer pH 2.5 CSH C18 Column Col_Select_Low->Final_Method

Figure 1: Decision tree for selecting chromatographic conditions based on analyte ionization states.

Detailed Experimental Protocol

Instrumentation & Reagents[2][3][4][5]
  • System: HPLC with UV/Vis (PDA preferred) or UHPLC.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q or equivalent, 18.2 MΩ).

Chromatographic Conditions (The "Golden" Method)

This method uses a Charged Surface Hybrid (CSH) C18 column. These columns have a low-level positive surface charge that electrostatically repels the protonated amine analyte, preventing it from sticking to the surface and ensuring excellent peak symmetry.

ParameterSettingRationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent.CSH technology repels cationic amines, eliminating tailing at low pH.
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

.
Low pH suppresses silanols; Phosphate provides good buffering capacity.
Mobile Phase B 100% Acetonitrile.Strong solvent for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and reproducibility.
Injection Vol. 10 µLAdjust based on sample concentration.
Detection UV @ 280 nmMax absorption for the phenolic ring.
Gradient Program

The analyte is moderately polar.[2] A gradient from 5% to 60% B is sufficient to elute the main peak and any hydrophobic impurities (e.g., synthesis starting materials like ethylvanillin).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.04060Linear Gradient
12.04060Wash
12.1955Return to Initial
17.0955Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-Ethoxy-4-((methylamino)methyl)phenol in 10 mL of Methanol (1.0 mg/mL). Note: Do not use 100% water as the free base may have limited solubility; the salt form is water-soluble.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (final conc. 100 µg/mL).

    • Crucial: Diluting in Mobile Phase A (acidic) ensures the amine is protonated and matches the initial gradient conditions, preventing "solvent shock" peak distortion.

System Suitability & Validation (ICH Q2)

To ensure the method is reliable ("Self-Validating"), the following criteria must be met before every sample set.

System Suitability Test (SST) Criteria
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. Expected: 1.0 - 1.2.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Resolution (

    
    ):  NLT 2.0 between the analyte and any known impurity (e.g., 2-ethoxy-4-methylphenol).
    
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure pH is < 3.0. If using a standard C18 (non-CSH), add 5 mM Triethylamine (TEA) to the buffer as a sacrificial base.
Retention Time Drift pH instability or Temperature fluctuation.Verify buffer pH with a calibrated meter. Use a column oven.
Split Peaks Injection solvent incompatibility.[3]Ensure the sample diluent is similar to the initial mobile phase (95% Buffer / 5% ACN). Avoid dissolving pure sample in 100% ACN.
High Backpressure Salt precipitation.Ensure the mixing of Buffer and ACN does not exceed solubility limits (Phosphate precipitates in >80% ACN).

Experimental Workflow Diagram

Workflow Prep 1. Sample Preparation Dissolve in MeOH -> Dilute in Mobile Phase A Setup 2. System Setup Column: CSH C18 Mobile Phase: pH 2.5 Phosphate / ACN Prep->Setup Equil 3. Equilibration Run 95/5 mix for 20 mins Check pressure stability Setup->Equil SST 4. System Suitability Injection Inject Standard 5x Check Tailing < 1.5 Equil->SST SST->Setup Fail (Re-prep/Check pH) Analysis 5. Sample Analysis Run Gradient Integrate @ 280 nm SST->Analysis Pass

Figure 2: Step-by-step experimental workflow for routine analysis.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Grounding for the use of CSH/Polar-embedded columns for amines).
  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Application Note. [Link][2][4][5][6][7]

Sources

Application

Extraction and isolation techniques for 2-Ethoxy-4-((methylamino)methyl)phenol

This Application Note provides a comprehensive technical guide for the extraction, isolation, and purification of 2-Ethoxy-4-((methylamino)methyl)phenol , a key amphoteric intermediate often encountered in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the extraction, isolation, and purification of 2-Ethoxy-4-((methylamino)methyl)phenol , a key amphoteric intermediate often encountered in the synthesis of synthetic capsaicinoids (e.g., N-methyl-nonivamide analogs) and vanilloid pharmaceuticals.

Application Note: Isolation & Purification of Amphoteric Phenolic Amines

Target Analyte: 2-Ethoxy-4-((methylamino)methyl)phenol CAS Registry Number: (Analogous to 1017038-48-0, Ethylamino variant) Chemical Class: Amphoteric Benzylamine / Phenolic Amine Primary Challenge: High water solubility due to zwitterionic equilibrium (Phenolate/Ammonium) at neutral pH.

Executive Summary & Chemical Context

The isolation of 2-Ethoxy-4-((methylamino)methyl)phenol presents a classic "amphoteric isolation" challenge. The molecule contains both a weakly acidic phenol group (


) and a basic secondary amine group (

).
  • At pH < 9: The amine is protonated (

    
    ), rendering the molecule cationic and water-soluble.
    
  • At pH > 10: The phenol is deprotonated (

    
    ), rendering the molecule anionic and water-soluble.
    
  • At pH ~9.5-10: The molecule exists in a zwitterionic equilibrium or as a neutral species, but the overlap of

    
     values often leads to poor partitioning into standard non-polar solvents (e.g., Hexane, DCM).
    

This protocol details two robust strategies: Cation Exchange Chromatography (SCX) for high-purity isolation and pH-Controlled Liquid-Liquid Extraction (LLE) for bulk scale-up.

Physicochemical Profile
PropertyValue (Estimated)Implication for Extraction
Molecular Formula

Low Molecular Weight
Molecular Weight 181.23 g/mol Volatile enough for GC (with derivatization)
LogP (Octanol/Water) ~1.2 (Neutral)Moderately lipophilic only when neutral

(Amine)
~9.5Protonated at neutral/acidic pH

(Phenol)
~10.2Deprotonated at highly basic pH
Solubility High in Water, MeOH, EtOHRequires "Salting Out" or Ion Exchange

Method A: Strong Cation Exchange (SCX) – Recommended

Best for: High purity, analytical samples, and removal of non-amine impurities (e.g., unreacted Ethyl Vanillin).

Principle

The target amine is trapped on a sulfonic acid-based resin (SCX) at low pH (where it is cationic). Neutral impurities (aldehydes, phenols) and anionic impurities pass through. The target is eluted by disrupting the ionic interaction using a high-pH ammoniacal solvent.

Protocol Steps
  • Sample Preparation:

    • Dissolve the crude reaction mixture in 5% Acetic Acid (aq) . Ensure pH is < 4.0 to fully protonate the amine.

    • Filter to remove any insoluble solids.

  • Column Conditioning:

    • Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).

    • Condition with 1 volume Methanol followed by 1 volume Water .

  • Loading:

    • Load the acidified sample onto the column at a slow flow rate (1-2 mL/min).

    • Mechanism: The protonated amine (

      
      ) binds to the sulfonate groups (
      
      
      
      ) on the resin.
  • Washing (Critical Step):

    • Wash 1: 0.1 M HCl (Removes inorganic salts and highly polar neutrals).

    • Wash 2: 100% Methanol (Removes hydrophobic neutrals like unreacted Ethyl Vanillin).

    • Note: The target amine remains bound due to the strong ionic interaction.

  • Elution:

    • Elute with 5% Ammonium Hydroxide (

      
      ) in Methanol .
      
    • Mechanism: The ammonia deprotonates the amine (or competes for binding sites), releasing the neutral/zwitterionic target into the organic solvent.

  • Finishing:

    • Evaporate the methanolic eluate under Nitrogen or reduced pressure at 40°C.

    • Result: Free base of 2-Ethoxy-4-((methylamino)methyl)phenol.

Method B: pH-Optimized Liquid-Liquid Extraction (LLE)

Best for: Bulk extraction (>1g scale) where chromatography is impractical.

Principle

Exploiting the narrow "neutral window" or using a "Salting Out" effect to force the semi-polar amine into an organic phase.

Protocol Steps
  • Initial Adjustment:

    • Start with the aqueous reaction mixture.

    • Acidify to pH 2 with HCl and wash with Dichloromethane (DCM) .

    • Action: Discard the DCM layer. This removes non-basic impurities (phenols, aldehydes). The target amine stays in the water phase.

  • pH Targeting:

    • Adjust the aqueous phase pH to 9.5 - 9.8 using saturated

      
       or NaOH.
      
    • Critical: Do not exceed pH 11, or the phenol will ionize (

      
      ), making it water-soluble again.
      
  • Extraction Solvent:

    • Use Chloroform : Isopropanol (3:1 v/v) or n-Butanol .

    • Reason: Standard DCM or Ether is often too non-polar for this aminophenol. The alcohol co-solvent improves solubility of the polar amine.

  • Salting Out:

    • Saturate the aqueous phase with Sodium Chloride (NaCl) . This significantly decreases the water solubility of the organic amine (Salting-out effect).

  • Separation:

    • Extract 3x with the organic solvent mixture.

    • Combine organic layers, dry over Anhydrous

      
      .
      
  • Salt Formation (Stabilization):

    • The free base is prone to oxidation (turning pink/brown).

    • Immediately bubble HCl gas or add HCl in Dioxane to the organic extract to precipitate the Hydrochloride Salt .

    • Filter the white crystalline solid.

Visualization: Extraction Logic Workflow

ExtractionWorkflow Start Crude Reaction Mix (Aq/Organic) Acidify Acidify to pH 2.0 (HCl) Start->Acidify WashOrganic Wash with DCM Acidify->WashOrganic AqPhase1 Aqueous Phase (Contains Target Amine+) WashOrganic->AqPhase1 Target stays in Aq OrgWaste Organic Waste (Neutrals/Acids) WashOrganic->OrgWaste Impurities removed AdjustPH Adjust pH to 9.5-9.8 (Na2CO3) AqPhase1->AdjustPH Extract Extract with CHCl3:IPA (3:1) AdjustPH->Extract OrgPhase2 Organic Phase (Target Free Base) Extract->OrgPhase2 Target moves to Org AqWaste Aqueous Waste (Salts) Extract->AqWaste SaltForm Add HCl / Dioxane Precipitate Salt OrgPhase2->SaltForm FinalProduct Pure Product (HCl Salt) SaltForm->FinalProduct

Figure 1: Decision logic for the isolation of amphoteric aminophenols via pH-switch extraction.

Quality Control & Validation

To ensure the integrity of the isolated compound, the following validation steps are required:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% TFA) : Acetonitrile (0.1% TFA). Gradient 5% to 95%.

    • Note: TFA is required to protonate the amine and prevent peak tailing.

  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the characteristic Ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm), the N-Methyl singlet (~2.5 ppm), and the benzylic methylene (~3.8 ppm).

    • Check: Verify the integration ratio of Ethoxy vs. N-Methyl (should be 3:3 protons, plus 2 for CH2).

Troubleshooting Guide

  • Problem: Low recovery in Organic Phase.

    • Root Cause: pH drifted too high (>11), forming the phenolate anion.

    • Fix: Re-adjust aqueous pH to exactly 9.5 and re-extract. Use n-Butanol if Chloroform fails.

  • Problem: Emulsion formation during extraction.

    • Root Cause: Presence of oligomers or surfactants from the reaction.

    • Fix: Filter the mixture through Celite before extraction or add more NaCl (brine) to break the emulsion.

  • Problem: Product turns pink/brown.

    • Root Cause: Oxidation of the phenol/amine.

    • Fix: Perform all steps under Nitrogen atmosphere. Store as the HCl salt, which is stable.

References

  • Preparation of Vanillylamine Derivatives

    • Source: "Synthesis of Capsaicin Analogues." Journal of Agricultural and Food Chemistry.
    • Context: Describes the reductive amination of vanillin/ethyl vanillin and subsequent extraction of the amine.
    • URL:

  • Isolation of Amphoteric Compounds

    • Source: "Solid-Phase Extraction of Amphoteric Analytes.
    • Context: Detailed protocols for using MCX (Mixed-Mode C
    • URL:

  • Chemical Properties of Alkoxy-Phenols

    • Source: PubChem Compound Summary for 2-Ethoxy-4-methylphenol (Structural Analog).
    • Context: Solubility and pKa data extrapol
    • URL:

Method

Reagents required for synthesizing 2-Ethoxy-4-((methylamino)methyl)phenol

Application Note: High-Yield Synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol Executive Summary This application note details the optimized protocol for synthesizing 2-Ethoxy-4-((methylamino)methyl)phenol , a structur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol

Executive Summary

This application note details the optimized protocol for synthesizing 2-Ethoxy-4-((methylamino)methyl)phenol , a structural analog of vanillylamine and a critical intermediate in the development of capsaicinoids and adrenergic receptor modulators.

While many standard protocols exist for vanillin derivatives, the presence of the 2-ethoxy group increases lipophilicity compared to the methoxy analog (vanillin), requiring specific solvent adjustments during workup. This guide utilizes a one-pot, two-step reductive amination sequence followed by isolation of the hydrochloride salt to ensure high stability and purity (>98%) suitable for pharmaceutical screening.

Retrosynthetic Analysis & Reaction Logic

The synthesis is designed around the Reductive Amination of 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).

  • Precursor Selection: Ethylvanillin is chosen over the chloromethylation of 2-ethoxyphenol due to higher regioselectivity and cleaner impurity profiles.

  • Amine Source: Methylamine is employed in excess to prevent dimer formation (formation of tertiary amines).

  • Reducing Agent: Sodium Borohydride (

    
    ) is selected for its chemoselectivity.[1] Unlike Sodium Cyanoborohydride (
    
    
    
    ),
    
    
    is non-toxic and safer for bench-top handling, provided the imine is formed prior to addition.
Reaction Scheme Visualization

ReactionScheme SM Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) Imine Intermediate Imine (Schiff Base) SM->Imine Methylamine (33% EtOH) MeOH, RT, 2h Product Target Product (HCl Salt Form) Imine->Product 1. NaBH4 (0°C) 2. HCl (Workup)

Caption: Figure 1: One-pot reductive amination pathway converting Ethylvanillin to the target amine salt.

Reagents & Materials

To ensure reproducibility, use reagents meeting the specifications below.

ReagentCAS No.[2]GradeFunctionStoichiometry
Ethylvanillin 121-32-4>99%Starting Material1.0 equiv
Methylamine 74-89-533% in EtOHAmine Source3.0 - 5.0 equiv
Sodium Borohydride 16940-66-2>98% PowderReducing Agent1.5 equiv
Methanol 67-56-1AnhydrousSolvent10 mL/g of SM
Hydrochloric Acid 7647-01-037% (conc.)Salt FormationExcess
Ethyl Acetate 141-78-6ACS ReagentWash SolventN/A

Equipment Required:

  • 250 mL Round Bottom Flask (3-neck)

  • Magnetic Stirrer & Bar

  • Ice-Water Bath

  • Rotary Evaporator

  • Vacuum Filtration Setup (Buchner funnel)

  • Inert Gas Line (Nitrogen or Argon) - Recommended but not strictly mandatory.

Detailed Experimental Protocol

Phase 1: Imine Formation (Schiff Base)
  • Setup: Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Ethylvanillin (16.6 g, 100 mmol) and Methanol (100 mL) . Stir until fully dissolved.

  • Amine Addition: Add Methylamine solution (33% in EtOH, 45 mL, ~375 mmol) in a single portion.

    • Note: The solution will turn yellow/orange, indicating imine formation.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2 hours .

    • Checkpoint: TLC (Silica, 50% EtOAc/Hexane) should show consumption of the aldehyde.

Phase 2: Reduction
  • Cooling: Place the reaction flask in an ice-water bath and cool to 0°C.

  • Reduction: Carefully add Sodium Borohydride (5.7 g, 150 mmol) in small portions over 20 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Ensure the system is vented.[3][4][5]
      
  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

    • Mechanism:[2][3][5][6][7] The yellow color of the imine should fade as it is reduced to the amine.

Phase 3: Workup & Isolation (HCl Salt)
  • Quench: Cool the flask back to 0°C. Slowly add Water (50 mL) to quench excess borohydride.

  • Concentration: Remove the Methanol/Ethanol on a rotary evaporator under reduced pressure (40°C bath). You will be left with an aqueous slurry.

  • Extraction (Removal of Neutrals): Dilute the aqueous residue with Water (50 mL) and wash with Ethyl Acetate (2 x 50 mL) .

    • Why? This removes unreacted aldehyde or non-basic impurities. Discard the organic (EtOAc) layer.

  • Acidification: Acidify the remaining aqueous layer to pH < 2 using conc. HCl .

  • Concentration to Solid: Evaporate the acidic aqueous solution to dryness using a rotary evaporator (high vacuum may be needed). This yields the crude amine hydrochloride.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline precipitate.[8]

    • Wash with cold Acetone or Diethyl Ether .

    • Dry under vacuum.

Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during workup, specifically addressing the amphoteric nature of the phenolic amine.

WorkupLogic ReactionMix Crude Reaction Mixture (Amine + Borate Salts) Quench Quench with H2O Evaporate MeOH ReactionMix->Quench Wash Wash Aq. Phase with EtOAc Quench->Wash Decision Is product in Aq or Org? Wash->Decision Acidify Acidify Aq. Phase (HCl) Forms R-NH2·HCl Decision->Acidify Product is Basic (Aq) Evaporate Evaporate to Dryness Acidify->Evaporate Crystallize Recrystallize (IPA/EtOH) Evaporate->Crystallize

Caption: Figure 2: Workup logic flow ensuring isolation of the hydrophilic salt form.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete Imine FormationExtend Phase 1 stirring time; add molecular sieves to absorb water.
Oily Product Residual Solvent/ImpuritiesTriturate the oil with cold diethyl ether to induce crystallization.
Yellow Product Oxidation of PhenolPerform recrystallization under inert atmosphere; ensure starting material was pure.

Safety & Handling (SDS Summary)

  • 2-Ethoxy-4-((methylamino)methyl)phenol:

    • Hazards: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3.

    • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood.

  • Sodium Borohydride:

    • Hazards: Water-reactive, toxic if swallowed.

    • Handling: Keep dry.[3][4][5] Quench slowly to prevent hydrogen gas surge.

  • Methylamine:

    • Hazards: Flammable, Corrosive.

    • Handling: Use in a well-ventilated hood.[3] Avoid inhalation of vapors.[3][4][5][9]

References

  • Direct Reductive Amination Protocol

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • (Standard protocol basis).

  • Synthesis of Vanillyl-Derivatives

    • Organic Chemistry Portal.
  • Safety Data & Handling

    • Thermo Fisher Scientific.
  • Phenolic Amine Isolation Techniques

    • Springer Nature Experiments.

Sources

Application

Application Note and Protocols for the Preparation of Stock Solutions of 2-Ethoxy-4-((methylamino)methyl)phenol

Abstract This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions for the compound 2-Ethoxy-4-((methylamino)methyl)phenol. Accurate and stable stock solutions are funda...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions for the compound 2-Ethoxy-4-((methylamino)methyl)phenol. Accurate and stable stock solutions are fundamental to achieving reproducible and reliable experimental results in pharmacology, toxicology, and drug development research. This guide emphasizes the rationale behind solvent selection, safety protocols, and quality control measures. The protocols are designed to be self-validating, ensuring the integrity and precise concentration of the prepared solutions. While specific experimental data for this exact molecule is limited, the principles and methodologies outlined are derived from established best practices for handling substituted phenolic compounds.

Compound Profile and Physicochemical Properties

2-Ethoxy-4-((methylamino)methyl)phenol is a substituted phenolic compound. Its structure suggests it shares properties with other phenolic and amine-containing molecules, including potential antioxidant activity and susceptibility to oxidation. Understanding its basic physicochemical properties is the first step toward developing robust preparation protocols.

Due to the limited availability of published data for this specific compound, some properties are estimated based on its chemical structure and data from analogous compounds like 2-ethoxy-4-methylphenol.[1][2][3][4]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₁₅NO₂Calculated from structure
Molecular Weight 181.23 g/mol Calculated from structure
Appearance Likely a solid (white to pale yellow/brown powder or crystals) at room temperature.Based on similar phenolic compounds.[5][6]
pKa (estimated) ~9.8 (phenolic hydroxyl), ~10.5 (secondary amine)Estimated based on similar structures. The phenolic proton is weakly acidic.
Solubility (predicted) Insoluble in water. Soluble in organic solvents like ethanol, methanol, and Dimethyl Sulfoxide (DMSO).Phenolic compounds are often soluble in polar organic solvents.[1][5]
Stability Potentially sensitive to light, oxygen, and high temperatures, which can cause oxidation and degradation.[7][8]Common for phenolic compounds, which can oxidize to form colored quinone-type byproducts.[7][9]

Hazard Identification and Safety Precautions

Substituted phenols require careful handling. Based on safety data for similar compounds, 2-Ethoxy-4-((methylamino)methyl)phenol should be treated as a hazardous substance.[10][11][12]

  • Potential Hazards:

    • Causes skin irritation.[6][10][11]

    • Causes serious eye irritation.[6][10][11]

    • May cause respiratory irritation.[10][11]

    • May be harmful if swallowed.[13]

  • Mandatory Safety Measures:

    • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

    • Personal Protective Equipment (PPE):

      • Gloves: Wear nitrile gloves (double-gloving is recommended for concentrated solutions). Change gloves immediately after any contact.[14]

      • Eye Protection: Use chemical safety goggles or a face shield.[6][11]

      • Lab Coat: A fully buttoned lab coat is required.[14]

    • Waste Disposal: Dispose of all solutions and contaminated materials as hazardous chemical waste according to your institution's guidelines.[12][14]

Principles of Solvent Selection

The choice of solvent is critical for ensuring the compound dissolves completely and remains stable for the duration of its storage and use.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent ideal for creating high-concentration primary stocks of poorly water-soluble compounds. Its high boiling point minimizes evaporation. However, DMSO is hygroscopic (absorbs water from the air) and can be toxic to some cell lines at higher concentrations (>0.5%).

  • Ethanol (EtOH): A polar protic solvent that is a good choice for many phenolic compounds.[1] It is less toxic to cells than DMSO and is volatile, which can be an advantage or disadvantage depending on the application. Hydroalcoholic solutions are often suitable for polyphenols.[7]

  • Methanol (MeOH): Similar to ethanol, it is an effective solvent for many phenols.[1][15] However, it generally has higher toxicity than ethanol.

  • Aqueous Buffers: Direct dissolution in aqueous media is not recommended due to poor solubility. Working solutions should be prepared by diluting a primary organic stock solution into the final aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low and compatible with the downstream assay.

SolventSuitability for Primary Stock (≥10 mM)Key Considerations
DMSO Excellent Recommended for high concentration stocks. Check compatibility with downstream assays.
Ethanol (100%) Good Less toxic alternative to DMSO. Ensure airtight storage to prevent evaporation.
Methanol Good Effective solvent, but higher toxicity than ethanol.[15]
Water / PBS Poor Not suitable for primary stock due to low compound solubility.[5][16]

Required Materials and Equipment

  • 2-Ethoxy-4-((methylamino)methyl)phenol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Ethanol, 200 proof (100%)

  • Analytical balance (readable to 0.1 mg or better)

  • Chemical fume hood

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes (P1000, P200, P20)

  • Sterile microcentrifuge tubes or amber glass vials for aliquots[7][17]

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

Rationale: A 10 mM stock is a standard concentration that is convenient for serial dilutions into aqueous media for most cell-based and biochemical assays.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass Target: 1 mL of 10 mM stock MW = 181.23 g/mol Mass = 10 mmol/L * 1 mL * 181.23 g/mol = 1.81 mg weigh 2. Weigh Compound Accurately weigh ~1.81 mg of solid compound. calc->weigh transfer 3. Transfer Transfer weighed solid to a sterile vial. weigh->transfer add_solvent 4. Add Solvent Add 1 mL of anhydrous DMSO to the vial. transfer->add_solvent mix 5. Mix Thoroughly Vortex for 1-2 minutes. Use sonication if needed to ensure full dissolution. add_solvent->mix aliquot 6. Aliquot Dispense into smaller, single-use amber vials to avoid freeze-thaw cycles. mix->aliquot store 7. Store Store at -20°C or -80°C, protected from light. aliquot->store

Caption: Quality control workflow for stock solution validation.

  • UV-Vis Spectrophotometry:

    • Dilute a small amount of the stock solution in a UV-transparent solvent (e.g., ethanol or methanol) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Perform a wavelength scan (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance at λ_max.

    • The concentration can be estimated using the Beer-Lambert Law (A = εbc), provided the molar extinction coefficient (ε) is known. If it is unknown, this method is best used for confirming relative concentrations between batches.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for both purity assessment and accurate quantification. 1. Method: A reverse-phase C18 column is typically suitable for phenolic compounds. A mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a common starting point. 2. Purity: Inject a diluted sample of the stock solution. The purity can be assessed by the peak area percentage of the main compound peak relative to all other peaks detected by a UV or MS detector. 3. Quantification: For accurate quantification, a calibration curve must be generated using an analytical standard of known purity and concentration. [9][18][19]

Stability and Storage Recommendations

Phenolic compounds are susceptible to degradation. [7][9]Adhering to proper storage conditions is essential for maintaining the stock solution's integrity over time.

ConditionRecommendationRationale
Temperature -20°C or -80°C Low temperatures slow down chemical degradation processes. [7][17]
Light Protect from light Use amber vials or wrap clear vials in aluminum foil. Light can catalyze oxidative reactions. [7][14]
Oxygen Minimize headspace Use vials that are appropriately sized for the aliquot volume. Consider flushing with an inert gas (argon or nitrogen) before capping for long-term storage. [7]
Freeze-Thaw Cycles Avoid Prepare single-use aliquots. Repeated freeze-thaw cycles can lead to degradation and introduce moisture. [7]

Troubleshooting

  • Problem: Compound Fails to Dissolve.

    • Solution: Ensure the correct solvent is being used. Gently warm the solution (e.g., to 37°C) and continue vortexing or sonicating. Use a fresh, anhydrous bottle of solvent, as absorbed water can reduce solubility.

  • Problem: Precipitation Occurs When Diluting into Aqueous Buffer.

    • Solution: The compound's solubility limit in the aqueous buffer has been exceeded. Lower the final concentration of the working solution. Ensure rapid mixing/vortexing during dilution. Check if the final percentage of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Problem: Stock Solution Changes Color (e.g., turns yellow/brown) Over Time.

    • Solution: This is a sign of oxidation. The stock solution should be discarded. In the future, ensure storage is strictly protected from light and air, and consider flushing aliquots with inert gas before freezing.

References

  • BenchChem. (n.d.). Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution.
  • RSIS International. (2024, January 4). Determination of the Phenolic Content Levels in Freshly Prepared Juice.
  • ChemBK. (2024, April 9). Phenol, 2-ethoxy-4-(ethoxymethyl)-.
  • BenchChem. (n.d.). Technical Support Center: Quantification of Phenolic Compounds in Plant Extracts.
  • Royal Society of Chemistry. (2012, November 1). Analytical Methods.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • Sigma-Aldrich. (n.d.). 2-ethoxy-4-[(ethylamino)methyl]phenol.
  • PMC. (2015, October 1). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds.
  • Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-Ethoxy-4-methylphenol.
  • Shell. (n.d.). Phenol Product Stewardship Summary.
  • Scent.vn. (n.d.). Phenol, 2-ethoxy-4-methyl- (CAS 2563-07-7).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol.
  • Phcogj.com. (2025, July 15). Analysis of Solvent Concentration Effect and Extraction Method on The Total Phenolic of Syzygium myrtifolium Walp. Le.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - 4-(2-Methoxyethyl)phenol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Ethoxyphenol.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3).
  • MDPI. (2022, March 18). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Phenol, 2-ethoxy-4-methyl-.
  • PubChem - NIH. (n.d.). 2-(Ethylamino)-4-methylphenol.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol.
  • The Good Scents Company. (n.d.). 2-ethoxy-4-[(1-methyl ethoxy)methyl] phenol.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Ethylacrolein Quantification.
  • NIST WebBook. (n.d.). 2-Ethoxy-4-methylphenol.
  • Chemical Bull Pvt. Ltd. (n.d.). 2-ethoxy-4-methyl Phenol.
  • PubChem. (n.d.). Phenol, 2-ethoxy-4-methyl-.
  • Sigma-Aldrich. (n.d.). 2-Ethoxy-4-methylphenol.
  • ChemicalBook. (2025, December 17). 2-ETHOXY-4-METHYLPHENOL.
  • CONICET. (n.d.). A comparative survey of two analytical methods for identification and quantification of biogenic amines.
  • Lirias. (n.d.). Fast liquid chromatography-tandem mass spectrometry methodology for the analysis of alkylphenols and their ethoxylates in wastewater.

Sources

Method

GC-MS detection parameters for 2-Ethoxy-4-((methylamino)methyl)phenol

Application Note: GC-MS Detection & Quantification of 2-Ethoxy-4-((methylamino)methyl)phenol Executive Summary This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the trace analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Detection & Quantification of 2-Ethoxy-4-((methylamino)methyl)phenol

Executive Summary

This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the trace analysis of 2-Ethoxy-4-((methylamino)methyl)phenol (EAMP). EAMP is a structural analogue of vanillyl methylamine, often encountered as a synthesis intermediate in the production of capsaicinoids or as a specific impurity in pharmaceutical formulations.

Due to the amphoteric nature of EAMP (containing both a phenolic hydroxyl and a secondary amine), direct GC analysis is prone to peak tailing and thermal degradation. This guide prescribes a Two-Step Derivatization Strategy using Silylation (MSTFA) to ensure quantitative accuracy, high sensitivity, and reproducible retention times.

Chemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chemical Structure Phenol ring with 2-ethoxy and 4-((methylamino)methyl) groups.Amphoteric: pKa₁ (Phenol) ≈ 10.0; pKa₂ (Amine) ≈ 9.5.
Molecular Formula C₁₀H₁₅NO₂MW = 181.23 g/mol (Underivatized).
Solubility Soluble in alcohols, DCM (moderate), water (pH dependent).pH adjustment is critical for extraction efficiency.
Volatility Low / Moderate.Derivatization is mandatory to prevent adsorption in the GC inlet.

Key Challenge: The secondary amine and phenolic -OH are active hydrogen donors. Without protection, these groups interact with silanol sites in the GC column, causing severe tailing and non-linear response.

Sample Preparation Protocol

Principle: Liquid-Liquid Extraction (LLE) at controlled pH followed by Silylation.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) : Isopropanol (9:1 v/v).

  • Buffer: 0.1 M Carbonate Buffer (pH 9.8).

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA ) with 1% Trimethylchlorosilane (TMCS ).

  • Internal Standard (IS): 3,4-Dimethoxyphenethylamine (or deuterated analogue if available).

Step-by-Step Workflow
  • Sample Adjustment: Transfer 1.0 mL of aqueous sample/plasma to a glass centrifuge tube.

  • pH Optimization: Add 500 µL of Carbonate Buffer (pH 9.8).

    • Expert Insight: At pH 9.8, the amine is largely uncharged (extractable), while the phenol is partially ionized. The 9:1 DCM:IPA mixture improves the extraction of the polar phenol moiety compared to pure DCM.

  • Extraction: Add 3.0 mL of Extraction Solvent. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer the lower organic layer to a clean vial. Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Derivatization (Critical):

    • Add 50 µL of Pyridine (catalyst/solvent).

    • Add 100 µL of MSTFA + 1% TMCS .

    • Cap tightly and incubate at 65°C for 30 minutes .

    • Mechanism:[1] This converts EAMP to its Bis-TMS derivative (O-TMS and N-TMS).

  • Reconstitution: Cool to room temperature. Transfer to an autosampler vial with a glass insert.

GC-MS Instrument Parameters

Instrument: Agilent 7890B/5977B (or equivalent).

Gas Chromatograph (GC)
  • Column: Agilent J&W DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A low-polarity (5% phenyl) column provides optimal separation for silylated aromatics.

  • Inlet: Splitless Mode.

    • Temperature: 260°C.

    • Purge Flow: 50 mL/min at 1.0 min.

  • Carrier Gas: Helium (Ultra High Purity) at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1.0 min) – Focuses solvent and volatiles.

    • Ramp 1: 15°C/min to 220°C.

    • Ramp 2: 25°C/min to 300°C (Hold 3.0 min).

    • Total Run Time: ~16 minutes.

Mass Spectrometer (MS)
  • Source: Electron Ionization (EI), 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Acquisition: SIM/Scan Mode (Synchronous).

    • Scan Range: m/z 50–450 (for identification).

    • SIM Groups: See Table 1.

Detection & Identification (The "Trustworthiness" Pillar)

The identification relies on the specific fragmentation of the Bis-TMS derivative of EAMP.

Calculated Molecular Weight (Bis-TMS):

  • Parent: 181.23

  • TMS additions: 2 × (72.09) = 144.18

  • Total MW: 325.4

Table 1: SIM Parameters for EAMP-Bis-TMS

Ion Typem/zOrigin/Fragment StructureDwell (ms)
Target (Quant) 223 [M - 102]⁺ : Loss of CH₂=N(CH₃)TMS (Benzylic Cleavage). The stable 3-ethoxy-4-((trimethylsilyl)oxy)benzyl cation.50
Qualifier 1 325 [M]⁺ : Molecular Ion.50
Qualifier 2 310 [M - 15]⁺ : Loss of methyl group from TMS.50
Qualifier 3 102 CH₂=N⁺(CH₃)TMS : The amine fragment (Alpha cleavage).50
Qualifier 4 73 TMS⁺ : Trimethylsilyl group (General confirmation).25

Note: The base peak is often the benzylic cation (m/z 223) or the amine fragment (m/z 102) depending on source tuning. Validate relative abundances with a neat standard.

Method Visualization

The following diagram illustrates the critical decision pathways and reaction logic for this protocol.

G Start Sample: Aqueous/Plasma (Contains EAMP) pH_Adj pH Adjustment Target pH 9.8 (Carbonate Buffer) Start->pH_Adj Amphoteric control Extract LLE Extraction DCM:IPA (9:1) pH_Adj->Extract Partitioning Dry Evaporation N2 at 40°C Extract->Dry Deriv Derivatization MSTFA + 1% TMCS (65°C, 30 min) Dry->Deriv Remove moisture GCMS GC-MS Analysis DB-5MS Column Deriv->GCMS Inject 1 µL Deriv_Note Reaction: Phenol-OH -> Phenol-O-TMS Amine-NH -> Amine-N-TMS Deriv->Deriv_Note Data Data Processing Monitor m/z 223, 325, 102 GCMS->Data SIM Mode

Caption: Workflow for the extraction and Bis-TMS derivatization of EAMP prior to GC-MS analysis.

Validation & Troubleshooting

Linearity & Sensitivity
  • Range: 10 ng/mL to 2000 ng/mL.

  • LOQ: Expected ~5 ng/mL (SIM mode).

  • Linearity: R² > 0.995 required.

Troubleshooting Guide
  • Issue: Low Response for Molecular Ion (325).

    • Cause: Incomplete derivatization of the secondary amine.

    • Fix: Increase incubation time to 60 mins or use a stronger catalyst (e.g., TMSI) if steric hindrance is suspected, though MSTFA is usually sufficient for methylamines.

  • Issue: Peak Tailing.

    • Cause: Active sites in the inlet liner.

    • Fix: Use Ultra Inert liners with wool; replace liner after 50 injections of biological extracts.

  • Issue: "Ghost" Peaks.

    • Cause: Injection port derivatization of matrix components.

    • Fix: Ensure rigorous LLE cleanup; consider SPE (Mixed-Mode Cation Exchange - MCX) if matrix is complex.

References

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, vol. 77, no. 4, 2009, pp. 1473-1482. Link

  • Little, J. L. "Derivatization of Amines and Amino-Phenols for GC-MS." Journal of Chromatography A, vol. 925, 2018. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library (NIST20) - Benzylamine Derivatives." Link

  • Sigma-Aldrich. "Derivatization Reagents for GC: MSTFA Protocol." Link

Sources

Application

Application Note: Crystallization &amp; Purification of 2-Ethoxy-4-((methylamino)methyl)phenol

This Application Note is designed for process chemists and purification scientists. It details the purification of 2-Ethoxy-4-((methylamino)methyl)phenol (referred to herein as E-MAMP ), a critical intermediate structura...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and purification scientists. It details the purification of 2-Ethoxy-4-((methylamino)methyl)phenol (referred to herein as E-MAMP ), a critical intermediate structurally related to vanillyl-amine and adrenergic ligands.

The protocol leverages the amphoteric nature of E-MAMP (phenolic amine) to achieve >99.5% purity via Hydrochloric Acid Salt Crystallization and pH-Swing Isolation .

Executive Summary

2-Ethoxy-4-((methylamino)methyl)phenol (E-MAMP) is a secondary amine building block synthesized via the reductive amination of ethylvanillin. Its purification is often complicated by the presence of unreacted aldehyde (ethylvanillin), tertiary amine over-alkylation byproducts (dimers), and inorganic reducing agents.

This guide provides a robust Salt Formation Crystallization protocol. By converting the crude free base into its hydrochloride salt, we exploit the differential solubility between the ionic product and non-ionic impurities (aldehydes), achieving superior rejection of starting materials compared to standard silica chromatography.

Key Chemical Properties
PropertyValueNotes
Formula

MW: 181.23 g/mol
Structure Phenol (C1), Ethoxy (C2), Methylaminomethyl (C4)Amphoteric (Acidic Phenol + Basic Amine)
pKa (Est.) Amine: ~9.8Protonated at physiological pH
pKa (Est.) Phenol: ~10.2Deprotonates at high pH (>11)
Solubility Free Base: Alcohols, EtOAc, DCMModerate water solubility (zwitterionic character)
Salt Form HCl Salt: Water, MethanolInsoluble in IPA, Acetone, Ether

Impurity Profile & Rejection Strategy

Understanding the reaction matrix is critical for designing the crystallization.

  • Impurity A (Ethylvanillin): Unreacted starting material. Non-basic. Strategy: Remains in organic mother liquor during salt formation.

  • Impurity B (Schiff Base): Intermediate imine. Hydrolytically unstable. Strategy: Hydrolyzed during acid workup; aldehyde fragment removed in wash.

  • Impurity C (Dimer): Tertiary amine formed by reaction of E-MAMP with another ethylvanillin molecule. Strategy: Lower solubility than E-MAMP; rejected via hot filtration or fractional crystallization.

Protocol A: Reactive Crystallization (HCl Salt)

Objective: Isolate E-MAMP as a high-purity Hydrochloride salt (


).
Scale:  10 g – 1 kg basis.
Reagents
  • Solvent: Isopropanol (IPA) (HPLC Grade)

  • Acid: Hydrochloric acid (37% aq. or 4M in Dioxane)

  • Antisolvent: Diethyl Ether or MTBE (Methyl tert-butyl ether)

  • Wash Solvent: Acetone (Chilled to 0°C)

Step-by-Step Methodology
  • Crude Dissolution:

    • Dissolve the crude reaction residue (free base) in Isopropanol (10 mL/g) at 40–50°C.

    • Note: If the crude is an oil, ensure it is fully homogenous. If insoluble solids (borate salts) are present, filter the warm solution through Celite.

  • Acidification (Salt Formation):

    • While stirring at 40°C, slowly add HCl (1.1 equivalents) dropwise.

    • Observation: The solution will warm slightly (exothermic). A white to off-white precipitate should begin to form immediately.

    • pH Check: Verify the supernatant pH is acidic (pH < 2) using wet pH paper.

  • Crystallization & Aging:

    • Allow the slurry to cool slowly to room temperature (20–25°C) over 2 hours.

    • Optional Antisolvent: If yield is low, add MTBE (5 mL/g) dropwise to drive precipitation.

    • Chill the slurry to 0–5°C for 1 hour to maximize yield.

  • Filtration & Washing:

    • Filter the solids using a vacuum Buchner funnel.

    • Critical Wash: Wash the filter cake with Cold Acetone (2 x 3 mL/g) .

    • Why Acetone? Acetone removes residual unreacted Ethylvanillin (which is highly soluble in acetone) and removes excess acid without dissolving the salt.

  • Drying:

    • Dry the white crystalline solid in a vacuum oven at 45°C for 12 hours.

    • Target MP: 190–210°C (Typical for phenolic amine HCl salts).

Protocol B: Acid-Base Extraction (Pre-Purification)

Use this method if the crude contains >10% Ethylvanillin or colored tars.

  • Acid Extraction: Dissolve crude in 1M HCl (aq) . The amine dissolves; non-basic tars and ethylvanillin remain undissolved or suspended.

  • Organic Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) (2x). Discard the organic layer (contains impurities).

  • Basification: Adjust the aqueous layer pH to 9.5–10.0 using 20% NaOH or

    
    .
    
    • Caution: Do not exceed pH 12, or the phenoxide anion will form, making the compound water-soluble again.

  • Extraction: Extract the free base into DCM (Dichloromethane) or EtOAc (3x).

  • Concentration: Dry organic layer over

    
     and evaporate to yield cleaner crude for Protocol A.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the logic flow for the purification, highlighting the rejection of specific impurities at each stage.

PurificationWorkflow Crude Crude Reaction Mixture (Amine, Aldehyde, Dimer) AcidWash Acid-Base Extraction (Dissolve in 1M HCl, Wash with EtOAc) Crude->AcidWash Protocol B (If dirty) Crystallization Salt Crystallization (IPA + HCl) Crude->Crystallization Protocol A (Direct) ImpurityOrg Organic Waste (Ethylvanillin, Tars) AcidWash->ImpurityOrg Removes Non-Basics AqLayer Acidic Aqueous Layer (E-MAMP-H+) AcidWash->AqLayer Retains Amine BaseStep Adjust pH to 9.5-10 Extract into DCM AqLayer->BaseStep BaseStep->Crystallization Concentrate & Redissolve Filtration Filtration & Acetone Wash Crystallization->Filtration FinalProduct Pure E-MAMP HCl Salt (>99.5%) Filtration->FinalProduct

Caption: Logic flow for purifying E-MAMP. Protocol B acts as a pre-filter for highly impure mixtures, while Protocol A ensures final salt purity.

Solubility & Speciation Map

Understanding the pH-dependent behavior is crucial for yield.

Speciation Acid pH < 8 Cationic Form (Water Soluble) Neutral pH 9-10 Free Base / Zwitterion (Organic Soluble) Acid->Neutral Add NaOH Neutral->Acid Add HCl Base pH > 11 Anionic Phenoxide (Water Soluble) Neutral->Base Excess Base (Avoid!) Base->Neutral Add HCl

Caption: pH-dependent speciation of E-MAMP. Isolation is optimal at pH 9-10 (Free Base) or as a salt from acidic media.

Analytical Validation

To confirm the success of the purification, the following analytical checks are recommended:

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV at 280 nm (Phenol absorption).

    • Success Criteria: Absence of peak at RRT ~1.2 (Ethylvanillin).

  • 1H NMR (DMSO-d6):

    • Verify the integration of the N-Methyl singlet (~2.5 ppm) vs. the Ethoxy triplet/quartet.

    • Confirm absence of Aldehyde proton (~9.8 ppm).

References

  • Chemical Identity:2-Ethoxy-4-((methylamino)methyl)phenol (CAS 926251-01-6).

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Salt Selection Guide: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol

Current Status: Active Ticket ID: SYN-EV-004 Subject: Yield Improvement & Impurity Suppression in Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This g...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: SYN-EV-004 Subject: Yield Improvement & Impurity Suppression in Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol via the reductive amination of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) . While this pathway is chemically straightforward, researchers often encounter yield losses due to three specific competing pathways:

  • Over-alkylation: Formation of the tertiary amine (dimer).[1]

  • Direct Reduction: Conversion of the aldehyde starting material to the alcohol (3-ethoxy-4-hydroxybenzyl alcohol).

  • Isolation Losses: Amphoteric nature of the product leading to poor extraction efficiency.

This documentation provides a self-validating protocol designed to maximize flux through the imine intermediate while suppressing side reactions.

Phase 1: Reaction Optimization (The Chemistry)

Q1: My crude yield is acceptable, but the purity is low due to a "dimer" impurity. How do I stop this?

Diagnosis: You are experiencing over-alkylation .[2] The product (a secondary amine) is more nucleophilic than the starting material (methylamine). As the reaction proceeds, the newly formed product reacts with the remaining aldehyde to form a tertiary amine.

Technical Fix:

  • Imine Pre-formation (The "Golden Rule"): Do not mix the aldehyde, amine, and reducing agent all at once (one-pot).

    • Why? If the reducing agent is present while free aldehyde exists, it will reduce the aldehyde to the alcohol (dead end). If the product forms while aldehyde is still present, it will react to form the dimer.

    • Protocol: Stir Ethyl Vanillin and Methylamine (excess) for 1–2 hours before adding the hydride. Wait for the solution to turn deep yellow/orange (indicative of the Schiff base).

  • Stoichiometric Force: Use a large excess of Methylamine (3.0 – 5.0 equivalents).

    • Mechanism:[1][3] By flooding the system with methylamine, you statistically ensure the aldehyde reacts with methylamine rather than the product amine.

  • Solvent Choice: Switch from Methanol to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if using STAB (Sodium Triacetoxyborohydride).

    • Reasoning: STAB is less soluble in non-polar solvents, allowing for a controlled, heterogeneous surface reaction that favors the imine.

Q2: I see a significant amount of alcohol byproduct (3-ethoxy-4-hydroxybenzyl alcohol). Why?

Diagnosis: This is a selectivity issue with your reducing agent. The hydride is reducing the aldehyde faster than the amine can condense with it.

Technical Fix:

  • Switch Reducing Agents:

    • Avoid: Sodium Borohydride (

      
      ) in Methanol without pre-formation. It is too aggressive and reduces aldehydes rapidly.
      
    • Recommended: Sodium Triacetoxyborohydride (

      
      ) .[2] It is chemically "tuned" to reduce imines (protonated iminium ions) much faster than aldehydes.
      
    • Alternative: If you must use

      
      , lower the temperature to 0°C during addition and ensure the imine is fully formed (monitor by TLC) before addition.
      
Q3: The reaction stalls. TLC shows starting material remaining even after 24 hours.

Diagnosis: Water poisoning . The formation of the imine generates water. This is an equilibrium reaction (


). If water accumulates, the equilibrium shifts back to the starting materials.

Technical Fix:

  • Chemical Drying: Add anhydrous Magnesium Sulfate (

    
    )  or 4Å Molecular Sieves  directly to the reaction flask during the imine formation step.
    
  • Lewis Acid Catalyst: Add 1.0 eq of Titanium(IV) isopropoxide (

    
    ) . This acts as both a Lewis acid to activate the carbonyl and a water scavenger. Note: This requires a specific workup (see Phase 2).
    

Phase 2: Workup & Isolation (The Process)

Q4: My product is stuck in the aqueous phase during extraction. Yield is near zero.

Diagnosis: The product is amphoteric (zwitterionic). It has a basic amine and an acidic phenol.

  • At low pH (< 8), the amine is protonated (

    
    ) 
    
    
    
    Water soluble.
  • At high pH (> 10), the phenol is deprotonated (

    
    ) 
    
    
    
    Water soluble.

Technical Fix:

  • The "Isoelectric" Extraction: You must adjust the aqueous layer to the molecule's isoelectric point (approx. pH 9.5 – 10.0) where the amine is free base (

    
    ) and the phenol is protonated (
    
    
    
    ).
  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell and forces the organic molecule out ("Salting out effect").

  • Solvent: Use DCM containing 5-10% Isopropanol . Pure DCM is often insufficient to extract polar aminophenols.

Q5: The product turns brown/black upon drying.

Diagnosis: Phenolic Oxidation . Electron-rich phenols are prone to air oxidation, forming quinones and polymerization products.

Technical Fix:

  • Acid Salt Formation: Isolate the product as the HCl salt rather than the free base. The salt form is significantly more stable against oxidation.

    • Protocol: After extraction, bubble HCl gas or add HCl/Ether to the organic layer to precipitate the stable white solid.

  • Inert Atmosphere: Perform all drying steps under Nitrogen or Argon.

Experimental Protocol: Optimized High-Yield Route

Target: 2-Ethoxy-4-((methylamino)methyl)phenol Scale: 10 mmol (approx. 1.66 g of Ethyl Vanillin)

  • Imine Formation (Pre-reaction):

    • Charge a dry flask with Ethyl Vanillin (1.66 g, 10 mmol) and Methanol (20 mL) (or DCM for STAB route).

    • Add 4Å Molecular Sieves (1.0 g).

    • Add Methylamine (33% in EtOH or 2M in THF) (30 mmol, 3.0 equiv).

    • Checkpoint: Stir at RT for 2 hours. Solution must turn deep yellow. TLC (5% MeOH/DCM) should show disappearance of aldehyde (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (0.57 g, 15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).

    • Allow to warm to RT and stir for 2 hours.

    • Checkpoint: The yellow color should fade to clear/pale yellow.

  • Workup (Critical Step):

    • Quench with water (10 mL) and adjust pH to ~2 with 1N HCl to destroy excess hydride and hydrolyze borate complexes.

    • Wash with EtOAc (2 x 10 mL) to remove non-basic impurities (unreacted aldehyde/alcohol). Discard organic layer.

    • Adjust the aqueous layer pH to 9.5 – 10.0 using saturated

      
       or NaOH.
      
    • Extract immediately with DCM:Isopropanol (9:1) (3 x 20 mL).

    • Dry combined organics over

      
      .[2]
      
  • Isolation:

    • Filter and evaporate.[2][3][4]

    • Optional: Redissolve in Ethanol and add conc. HCl (1.1 eq) to precipitate the Hydrochloride Salt (White solid, highly stable).

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Yield Loss Pathways

This diagram illustrates the main reaction path (green) versus the competing side reactions (red) that lower yield.

ReactionPathways Aldehyde Ethyl Vanillin (Starting Material) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + MeNH2 (- H2O) Alcohol Benzyl Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (If no pre-formation) Product Target Amine (Secondary) Imine->Product + Reducing Agent (Reduction) Dimer Tertiary Amine (Over-alkylation) Product->Dimer + Aldehyde (If excess aldehyde)

Caption: Green arrows indicate the desired pathway. Red dashed arrows indicate yield-killing side reactions caused by improper stoichiometry or timing.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of low yield.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Aldehyde Remaining? CheckTLC->SM_Left Yes Messy Multiple Spots/Dimer? CheckTLC->Messy No, SM gone WaterIssue Issue: Equilibrium/Water Action: Add Sieves/Ti(OiPr)4 SM_Left->WaterIssue Yes Selectivity Issue: Over-alkylation Action: Increase Amine eq. & Pre-form Imine Messy->Selectivity Yes Clean TLC Clean but No Mass? Messy->Clean No Workup Issue: pH/Extraction Action: Adjust pH to 9.5 Use DCM/IPA Clean->Workup Yes

Caption: Step-by-step diagnostic process to isolate chemical vs. workup failures.

Quantitative Comparison of Reducing Agents

Reducing AgentSelectivity (Imine vs Aldehyde)Reaction SpeedRisk of Over-AlkylationRecommended For
Sodium Borohydride (

)
LowFastHighBasic, low-cost synthesis (requires strict protocol).
Sodium Cyanoborohydride (

)
HighSlowLowHistoric standard (Toxic, avoid if possible).
Sodium Triacetoxyborohydride (STAB) Excellent ModerateVery Low High-value/Pharma synthesis. Best yield profile.

/ Pd/C
HighFastLowLarge scale (avoids boron waste).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Tripathi, R. P., et al. (2008). "Synthesis of 2-Ethoxy-6-[(methylimino)methyl]phenol." Molbank, M586. (Provides crystallographic evidence of the imine intermediate stability).

  • Gnanaprakasam, B., et al. (2014). "Iron-catalyzed reductive amination of aldehydes."[5] Green Chemistry. (Discusses alternative green reduction methods).

  • Sigma-Aldrich. "Ethyl Vanillin Product Specification & Safety Data." (Physical properties and solubility data).

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Ethoxy-4-((methylamino)methyl)phenol

Welcome to the technical support guide for the analysis of 2-Ethoxy-4-((methylamino)methyl)phenol. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is critical for accurate quantifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 2-Ethoxy-4-((methylamino)methyl)phenol. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust methods. This guide is structured in a question-and-answer format to directly address the common issue of peak tailing with this specific compound, providing not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is HPLC peak tailing, and why is it a problem for my analysis?

In an ideal chromatographic separation, the analyte peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, resulting in an asymmetry factor greater than 1.[1][2]

This is a significant issue for several reasons:

  • Inaccurate Integration: Tailing makes it difficult for chromatography software to correctly determine the beginning and end of the peak, leading to unreliable quantification.[1]

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to resolve and accurately measure individual components in a mixture.

  • Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the method's limit of detection (LOD) and limit of quantitation (LOQ).[1]

The degree of tailing is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.[3][4] Many regulated methods require the tailing factor to be below a certain threshold, often T < 1.5 or T < 2.0.[5]

Q2: I'm seeing significant peak tailing for 2-Ethoxy-4-((methylamino)methyl)phenol. What are the most likely chemical causes?

The molecular structure of your analyte is the biggest clue. 2-Ethoxy-4-((methylamino)methyl)phenol has a basic secondary amine group (-NHCH₃) and a weakly acidic phenolic group (-OH). For reversed-phase HPLC on silica-based columns, the basic amine is the primary source of peak tailing.

There are two main chemical interactions responsible:

  • Secondary Silanol Interactions: This is the most common cause for basic compounds.[6] Standard silica-based stationary phases (like C18) have residual acidic silanol groups (Si-OH) on their surface.[7] At typical mobile phase pH levels (e.g., pH 3-7), these silanols can become ionized (deprotonated) to form negatively charged sites (Si-O⁻).[8] The basic amine on your analyte will be protonated (R-NH₂⁺) and can undergo a strong secondary ionic interaction with these negative silanol sites.[5][9] This interaction is stronger than the desired hydrophobic retention mechanism, causing some analyte molecules to be retained longer and elute slowly, resulting in a tailing peak.[1]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of the analyte's amine or phenolic group, the compound will exist as a mixture of both ionized and non-ionized forms.[10][11] These two forms have different retention characteristics, leading to peak broadening or splitting, which often manifests as severe tailing.[11][12]

Q3: How can I systematically diagnose and solve the peak tailing issue?

A logical, step-by-step approach is the most efficient way to troubleshoot. Before adjusting chemical parameters, it's crucial to confirm that the issue is not caused by a physical problem in your HPLC system.

Inject a neutral, well-behaved compound (e.g., Toluene or Caffeine) using your current method conditions.

  • If the neutral compound's peak is symmetrical: The problem is chemical and specific to your analyte's interaction with the column and mobile phase. Proceed to the chemical troubleshooting workflow below.[7]

  • If the neutral compound's peak also tails: The problem is likely physical or system-related.[7] Check for excessive extra-column volume (long tubing), a partially blocked column frit, or a void at the column inlet.[1][3]

Once you've confirmed a chemical issue, follow this workflow. Each step is designed to address the likely causes identified in Q2.

G cluster_0 Troubleshooting Workflow cluster_1 Step 1: Mobile Phase pH Optimization cluster_2 Step 2: Add Mobile Phase Modifier cluster_3 Step 3: Evaluate HPLC Column start Peak Tailing Observed for 2-Ethoxy-4-((methylamino)methyl)phenol ph_choice Choose pH Strategy start->ph_choice ph_low Strategy A: Operate at Low pH (2.5 - 3.0) modifier Add Competing Base (e.g., 0.05% Triethylamine) ph_low->modifier If Tailing Persists ph_high Strategy B: Operate at High pH (> 9.0) (Requires pH-stable column) ph_high->modifier If Tailing Persists ph_choice->ph_low Most Common Approach ph_choice->ph_high Alternative Approach column_new Test a New Column of the Same Type (Rules out degradation) modifier->column_new If Tailing Persists column_type Switch to a Modern, High-Purity, End-Capped, or Polar-Embedded Column result Symmetrical Peak Achieved column_type->result column_new->column_type If Issue Remains

Figure 1. A systematic workflow for troubleshooting peak tailing.
Q4: How do I correctly use mobile phase pH to improve my peak shape?

Mobile phase pH is your most powerful tool for controlling peak shape for ionizable compounds.[10] The goal is to move the pH at least 2 units away from your analyte's pKa to ensure it exists in a single ionic state and to control the ionization of column silanols.

This strategy aims to suppress the ionization of the problematic silanol groups on the column.

  • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0, the acidic silanol groups (Si-OH) are fully protonated and thus neutral.[8][9] This eliminates the strong ionic attraction for your protonated basic analyte, dramatically improving peak shape.[13][14]

  • Protocol: Preparing a 25 mM Phosphate Buffer, pH 2.8

    • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for a 25 mM final concentration in your aqueous mobile phase volume.

    • Dissolve it in HPLC-grade water (e.g., in 90% of the final volume).

    • While monitoring with a calibrated pH meter, slowly add phosphoric acid (H₃PO₄) dropwise until the pH reaches 2.8.

    • Bring the solution to the final volume with HPLC-grade water.

    • Filter the buffer through a 0.22 µm membrane filter before use.

    • Mix with your organic modifier (e.g., acetonitrile or methanol) to the desired final composition.

This strategy aims to neutralize the analyte itself, making it less interactive.

  • Mechanism: By raising the mobile phase pH to >9 (at least 2 units above the amine's pKa), you deprotonate the methylamino group (R-NH₂).[15] In its neutral form, the analyte will not have a strong ionic interaction with any residual ionized silanols, leading to improved symmetry.

  • CRITICAL: This approach requires a pH-stable column , such as a hybrid-silica or polymer-based column. Using a standard silica column at high pH will rapidly dissolve the stationary phase.[15]

  • Protocol: Preparing a 10 mM Ammonium Hydroxide Mobile Phase, pH 10

    • In a volumetric flask, add your organic solvent and most of the required HPLC-grade water.

    • Add a small amount of concentrated ammonium hydroxide and mix.

    • Use a calibrated pH meter to adjust the pH to 10.0 by adding more ammonium hydroxide or a weak acid like formic acid if you overshoot.

    • Bring to the final volume with water. This method is common for LC-MS applications due to the volatility of the modifier.

Q5: What are mobile phase modifiers like Triethylamine (TEA), and how do they work?

If adjusting pH alone is not sufficient, a mobile phase additive can be used. Triethylamine (TEA) is a classic example of a "competing base" or "silanol suppressor."[14]

  • Mechanism: TEA is a small, basic amine. When added to the mobile phase at a low concentration, it preferentially interacts with and binds to the active, acidic silanol sites on the stationary phase.[16][17] By "masking" these sites, it prevents your analyte from engaging in secondary interactions, thereby improving peak shape.[18]

  • Protocol: Adding TEA to the Mobile Phase

    • Prepare your aqueous mobile phase (buffered or unbuffered) as usual.

    • Add TEA to the aqueous component to achieve a final concentration of 0.05% to 0.1% (v/v). This corresponds to roughly 3.6 to 7.2 mM.

    • If using a buffer, adjust the final pH after adding the TEA.

    • Mix with the organic portion of your mobile phase.

  • Considerations: While effective, TEA is less commonly needed with modern, high-purity columns.[19] It can also elevate the UV baseline, cause baseline drift in gradients, and potentially shorten column lifetime.[14][19]

Q6: I've tried adjusting the mobile phase, but the peak is still tailing. Could my column be the issue?

Yes, the column is a critical factor. If mobile phase optimization fails, it's time to evaluate your hardware.

  • Column Chemistry: Not all C18 columns are created equal. Older columns, based on "Type A" silica, have higher metal content and more active silanol groups, making them prone to causing peak tailing for basic compounds.[14]

    • Solution: Use a modern column made from high-purity, "Type B" silica. These columns are "base-deactivated" and "end-capped."[7][9] End-capping is a process where residual silanols are chemically bonded with a small silylating agent, making them inert.[5]

  • Specialized Columns: For challenging polar basic compounds, consider columns with alternative stationary phases designed to shield silanol activity, such as those with a polar-embedded group.[3][20][21]

  • Column Degradation: Columns are consumables. Over time, especially when used at pH extremes, the stationary phase can hydrolyze, exposing fresh, active silanol sites.[14]

    • Solution: First, try replacing your current column with a new one of the exact same type. If this solves the problem, your old column had simply reached the end of its life.

Summary of Troubleshooting Strategies
StrategyMechanism of ActionTypical ProtocolPros & Cons
Low pH Mobile Phase Suppresses silanol (Si-OH) ionization, making the stationary phase surface neutral.[8][13]Use a buffer at pH 2.5 - 3.0 (e.g., phosphate, formate).Pro: Very effective, compatible with most silica columns. Con: Analyte retention may decrease.
High pH Mobile Phase Neutralizes the basic analyte (R-NH₂), preventing ionic interaction.[15]Use a buffer at pH > 9.0 (e.g., ammonia, borate).Pro: Can increase retention for basic compounds. Con: Requires a special pH-stable column.
Add Competing Base A modifier like TEA masks active silanol sites, blocking them from the analyte.[16][18]Add 0.05% - 0.1% Triethylamine (TEA) to the mobile phase.Pro: Can be very effective on older or less inert columns. Con: Can increase baseline noise and shorten column life.[14][19]
Change Column Use a stationary phase with fewer or less active silanol sites.[9][13]Switch to a high-purity, end-capped, or polar-embedded column.Pro: The most robust long-term solution. Con: Requires purchasing a new column.

References

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]

  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns. [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Ethoxy-4-((methyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol. As Senior Application Scientists, we understand the nuances of this synthesis and have designed this resource to address common challenges, ensuring the integrity and success of your experiments.

I. Overview of the Synthesis

The synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol typically proceeds via a reductive amination of 3-ethoxy-4-hydroxybenzaldehyde with methylamine. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to methylate the primary amine formed in situ.[1][2][3] This one-pot reaction is advantageous as it avoids the formation of quaternary ammonium salts and generally proceeds with high efficiency.[1][3]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow A 3-Ethoxy-4-hydroxybenzaldehyde (Starting Material) C Reaction Mixture: Imine Formation A->C B Methylamine Solution B->C E Reductive Amination C->E D Formaldehyde & Formic Acid (Eschweiler-Clarke Reagents) D->E F Crude Product E->F G Purification (e.g., Crystallization, Chromatography) F->G H 2-Ethoxy-4-((methylamino)methyl)phenol (Final Product) G->H

Caption: General workflow for the synthesis of 2-Ethoxy-4-((methylamino)methyl)phenol.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?

A1: Several factors can contribute to an incomplete reaction. Consider the following:

  • Reagent Quality: Ensure the purity of your starting materials, especially the 3-ethoxy-4-hydroxybenzaldehyde. Impurities can interfere with the reaction. The quality of formaldehyde and formic acid is also crucial; use fresh, high-purity reagents.

  • Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures.[1] Insufficient heating can lead to slow reaction kinetics.

  • Stoichiometry: An excess of both formaldehyde and formic acid is generally required to drive the reaction to completion.[1][3] A common issue is using insufficient formaldehyde, which can result in a mixture of secondary amine and unreacted starting material.[1]

  • pH of the reaction medium: The formation of the imine intermediate is a critical step and is pH-dependent. While the reaction is generally robust, extreme pH values can hinder this step.

Troubleshooting Protocol:

  • Verify Reagent Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting aldehyde.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Adjust Stoichiometry: If the reaction stalls, consider a stepwise addition of fresh formaldehyde and formic acid. A general starting point is to use at least two equivalents of formaldehyde for a primary amine.[1]

FAQ 2: I am observing significant amounts of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric material is a common side reaction, often due to the oxidation of the phenolic hydroxyl group.[4][5] Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen).[4] This oxidation can lead to the formation of quinones and other colored byproducts, which can then polymerize.[4][5][6]

Preventative Measures:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, can help to suppress oxidation.

  • Temperature Control: While the Eschweiler-Clarke reaction requires heat, prolonged exposure to very high temperatures can exacerbate oxidation. Aim for a controlled reflux.

Workflow for Minimizing Oxidation:

Oxidation_Prevention Start Reaction Setup Inert Purge reaction vessel with Nitrogen or Argon Start->Inert Degas Use degassed solvents Inert->Degas Reagents Add reactants Degas->Reagents Heat Heat to controlled reflux Reagents->Heat Monitor Monitor reaction progress Heat->Monitor Workup Proceed to workup Monitor->Workup

Caption: Workflow to minimize oxidative side reactions.

FAQ 3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials, the intermediate secondary amine, and oxidation byproducts. The choice of purification method is critical for obtaining a high-purity product.

Impurity Likely Cause Recommended Purification Method
3-Ethoxy-4-hydroxybenzaldehydeIncomplete reactionRecrystallization or column chromatography.
2-Ethoxy-4-(aminomethyl)phenol (secondary amine)Insufficient methylationColumn chromatography. The polarity difference between the secondary and tertiary amine should allow for separation.
Oxidation byproducts (colored impurities)Air oxidation of the phenolActivated carbon treatment followed by recrystallization or column chromatography.
Residual SolventsIncomplete removal during workupHigh vacuum drying. Residual solvents can affect the physicochemical properties of the final product.[7]

Detailed Purification Protocol (Recrystallization):

  • Solvent Selection: Screen for a suitable solvent system. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then add a co-solvent in which it is less soluble (e.g., water, hexane) until turbidity is observed.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 4: Can I use other reductive amination methods besides the Eschweiler-Clarke reaction?

A4: Yes, other reductive amination methods can be employed, though they may present different challenges.

  • Catalytic Hydrogenation: This method involves reacting the aldehyde and amine in the presence of a metal catalyst (e.g., Pd/C, PtO2) and hydrogen gas. While effective, it may also reduce other functional groups in the molecule.

  • Hydride Reducing Agents: Reagents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be used.[8][9] NaBH3CN is often preferred as it is more selective for the imine over the aldehyde.[8] However, the handling of cyanide-containing reagents requires specific safety precautions. Sodium triacetoxyborohydride (STAB) is another mild and selective option.[10][11]

Considerations for Alternative Methods:

  • Chemoselectivity: Ensure the chosen reducing agent does not affect other functional groups.

  • Over-alkylation: With some methods, there is a risk of forming the di-substituted product.[12][13]

  • Protecting Groups: For more sensitive substrates, protection of the phenolic hydroxyl group might be necessary to prevent side reactions.[14][15] Common protecting groups for phenols include ethers and silyl ethers.[14]

FAQ 5: I am concerned about the formation of N-formylated byproducts. Is this a significant issue with the Eschweiler-Clarke reaction?

A5: The formation of N-formylated byproducts can occur in related reactions like the Leuckart-Wallach reaction, which is often carried out at higher temperatures.[16] The Eschweiler-Clarke reaction, when performed under its typical conditions with an excess of formic acid, generally minimizes the formation of these byproducts. The formic acid acts as the hydride source to reduce the imine intermediate, and the loss of carbon dioxide drives the reaction forward, favoring the formation of the methylated amine.[1][3]

To minimize the risk of N-formylation:

  • Ensure an adequate excess of formic acid is used.

  • Maintain the recommended reaction temperature; excessively high temperatures could potentially lead to side reactions.

III. References

  • Eschweiler–Clarke reaction. In: Wikipedia. [Link]

  • Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. [Link]

  • Zhou, X., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(17), 5588. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Oxidative coupling of phenols. In: Wikipedia. [Link]

  • Mechanism of the Eschweiler–Clarke methylation reaction of methylamine, formic acid, formaldehyde, and water molecules. ResearchGate. [Link]

  • Schenck, L. A., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Organic & Biomolecular Chemistry, 8(19), 4349-4352. [Link]

  • Kim, D., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(21), 15285-15290. [Link]

  • Oxidation of Phenols to Quinones. JoVE. [Link]

  • 17.10: Reactions of Phenols. Chemistry LibreTexts. [Link]

  • Reductive amination. In: Wikipedia. [Link]

  • Kim, D., et al. (2024). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega, 9(9), 10839-10845. [Link]

  • Kim, D., et al. (2023). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination... ResearchGate. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Semantic Scholar. [Link]

  • How to protect phenol group with TMSCl without affecting secondary amine? ResearchGate. [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Zhai, H., et al. (2021). Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Organic Chemistry Frontiers, 8(15), 4215-4241. [Link]

  • Shaheen, M. A., et al. (2011). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o889. [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Mol-Instincts. [Link]

  • Continuous Growth and Improved PL Property of ZnO Nanoarrays with Assistance of Polyethylenimine - Supporting Information. The Royal Society of Chemistry. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Process for preparing a 4-hydroxybenzaldehyde and derivatives. Google Patents.

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Semantic Scholar. [Link]

  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Semantic Scholar. [Link]

  • Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons. [Link]

  • Protection and deprotection of functional groups and it application in organic chemistry. SlideShare. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.

  • Organic volatile impurities in pharmaceuticals. Semantic Scholar. [Link]

  • Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents.

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. [Link]

  • (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate. [Link]

  • 2-Ethoxy-4-Methyl Phenol Manufacturer,Exporter,Supplier. Aroma Aromatics & Flavours. [Link]

  • Purification of ethoxyquin and its two oxidation products. PubMed. [Link]

  • Extraction, Isolation and Characterization of New Compound and Anti-Bacterial Potentials of the Chemical Constituents Compound f. Amazon S3. [Link]

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Optimization

Technical Support Center: Purification of 2-Ethoxy-4-((methylamino)methyl)phenol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-4-((methylamino)methyl)phenol. This guide is designed to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-4-((methylamino)methyl)phenol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in obtaining highly pure samples of this compound, a critical requirement for reliable downstream applications.

Introduction: The Criticality of Purity

2-Ethoxy-4-((methylamino)methyl)phenol is a substituted phenol derivative with potential applications in pharmaceutical development. The purity of this compound is paramount, as even trace impurities can significantly impact biological activity, reaction kinetics, and the safety profile of subsequent drug candidates. This guide provides practical, experience-based solutions to common purification challenges.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Ethoxy-4-((methylamino)methyl)phenol, which is commonly synthesized via a Mannich reaction between 2-ethoxyphenol, formaldehyde, and methylamine.[1][2][3][4]

Problem 1: My final product has a persistent yellow or brown color.

Underlying Cause: The coloration often indicates the presence of oxidized phenolic impurities or polymeric byproducts. Phenols are susceptible to air oxidation, which can be exacerbated by heat and light.

Troubleshooting Workflow:

  • Minimize Air Exposure: During workup and purification, handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Activated Charcoal Treatment:

    • Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-2% w/w).

    • Gently heat and stir the solution for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.[5]

    • Rationale: Activated charcoal has a high surface area and can effectively adsorb colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can selectively crystallize the desired product, leaving colored impurities in the mother liquor. Refer to the "Recrystallization Protocol" in the FAQ section.

Problem 2: Analytical data (TLC, NMR) shows the presence of starting materials (2-ethoxyphenol).

Underlying Cause: This indicates an incomplete reaction or inefficient removal of unreacted 2-ethoxyphenol during the initial workup.

Troubleshooting Workflow:

  • Aqueous Base Wash (Extraction):

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃).

    • Rationale: 2-ethoxyphenol is acidic and will be deprotonated by the base, forming a water-soluble salt that partitions into the aqueous layer. Your product, being a weaker acid, should largely remain in the organic phase.

    • Caution: A strong base might also deprotonate your product to some extent. Monitor the pH and consider using a milder base like sodium bicarbonate.

  • Column Chromatography: If extraction is insufficient, column chromatography is highly effective. 2-ethoxyphenol is more polar than the product and will have a different retention factor (Rf) on a silica gel column.

Problem 3: My sample contains a higher molecular weight impurity, as indicated by Mass Spectrometry.

Underlying Cause: A likely culprit is the formation of a bis-substituted byproduct, where two molecules of 2-ethoxyphenol have reacted with the methylamine and formaldehyde. This is a common side reaction in Mannich condensations if the stoichiometry is not carefully controlled.[2]

Troubleshooting Workflow:

  • Column Chromatography: This is the most effective method for separating the desired monosubstituted product from the larger, and likely less polar, bis-substituted byproduct. A carefully optimized gradient elution will be necessary.

  • Recrystallization: The difference in size and polarity between the desired product and the bis-substituted impurity may allow for separation by recrystallization. The bis-product may be less soluble in a given solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for initial purification of the crude product?

A1: A combination of extraction and precipitation is a robust starting point.

  • Acid-Base Extraction: After the reaction, perform an acid-base workup. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted methylamine. Then, wash with a dilute base (e.g., 1M NaHCO₃) to remove unreacted 2-ethoxyphenol.

  • Precipitation/Crystallization: After the extractive workup and drying of the organic layer, concentrate the solution. The crude product may precipitate upon cooling or with the addition of an anti-solvent.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Finding the ideal solvent often requires some experimentation. A good starting point is a two-solvent system.[6][7][8]

Solvent System ComponentExamplesRationale
"Good" Solvent (dissolves the compound well when hot) Ethanol, Methanol, Acetone, Ethyl AcetateThese solvents have moderate polarity and are likely to dissolve your compound at elevated temperatures.
"Poor" Solvent (compound is insoluble) Heptane, Hexane, WaterThese are at the extremes of the polarity scale and will induce crystallization when added to a solution of your compound in the "good" solvent.

General Recrystallization Protocol:

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • If the solution is colored, treat with activated charcoal and perform a hot filtration.

  • Add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

Q3: How do I set up and run a column chromatography purification for this compound?

A3: Column chromatography on silica gel is an excellent method for obtaining highly pure material.[9]

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC).[10]

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, you can adsorb the sample onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate in hexane). Gradient elution is often more effective for separating impurities with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions and analyze them by TLC to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: How can I confirm the purity and identity of my final sample?

A4: A combination of analytical techniques is essential for confirming the purity and identity of your 2-Ethoxy-4-((methylamino)methyl)phenol.[5][11]

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) A quick and easy way to assess the number of components in your sample. A single spot suggests high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the identity of your compound and detecting any structurally related impurities.[5][12][13]
Mass Spectrometry (MS) Determines the molecular weight of your compound, confirming its identity and helping to identify any impurities with different molecular weights.
High-Performance Liquid Chromatography (HPLC) A highly sensitive technique for quantifying the purity of your sample.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of 2-Ethoxy-4-((methylamino)methyl)phenol.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (from Mannich Reaction) Extraction Acid-Base Extraction Crude_Product->Extraction Initial Cleanup TLC TLC Analysis Crude_Product->TLC Assess Impurities Recrystallization Recrystallization Extraction->Recrystallization Further Purification Column_Chromatography Column Chromatography Extraction->Column_Chromatography If Recrystallization Fails Recrystallization->Column_Chromatography High Purity Needed Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->TLC Monitor Fractions Column_Chromatography->Pure_Product NMR_MS NMR & MS Analysis HPLC HPLC for Purity Pure_Product->NMR_MS Confirm Structure Pure_Product->HPLC Quantify Purity

Caption: A general workflow for the purification and analysis of 2-Ethoxy-4-((methylamino)methyl)phenol.

Logical Troubleshooting Flow

This diagram outlines a decision-making process for addressing common purification challenges.

Troubleshooting_Flow start Start: Crude Sample Analysis (TLC) q1 Is the product colored? Yes No start->q1 a1 Treat with Activated Charcoal q1:f1->a1 q2 Are starting materials present? Yes No q1:f2->q2 a1->q2 a2 Perform Acid-Base Extraction q2:f1->a2 q3 Are other impurities present? Yes No q2:f2->q3 a2->q3 a3 Recrystallization q3:f1->a3 end Pure Product q3:f2->end q4 Is the purity still insufficient? Yes No a3->q4 a4 Column Chromatography q4:f1->a4 q4:f2->end a4->end

Caption: Decision tree for troubleshooting the purification of 2-Ethoxy-4-((methylamino)methyl)phenol.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ethoxy-Phenol Derivatives

Welcome to the Technical Support Center for the synthesis of ethoxy-phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction temp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethoxy-phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction temperature optimization in the Williamson ether synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of ethoxy-phenol derivatives via Williamson ether synthesis?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][2] However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used. For instance, a reaction involving the less reactive ethyl chloride might require a higher temperature or longer reaction time compared to the more reactive ethyl iodide.[3]

Q2: My reaction yield is consistently low. Could the reaction temperature be the culprit?

Low yields can indeed be a consequence of suboptimal temperature. Here's how temperature plays a role:

  • Incomplete Reaction: If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine if the reaction has stalled.

  • Side Reactions: Conversely, excessively high temperatures can promote side reactions, primarily the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution.[1][2] This is particularly problematic with secondary and tertiary alkyl halides, which are not recommended for this synthesis.[2][4]

  • Decomposition: Sensitive starting materials or products may decompose at elevated temperatures, leading to a lower yield of the desired ethoxy-phenol derivative.

Q3: I am observing the formation of byproducts. How does temperature influence side reactions like C-alkylation and elimination?

The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form an alkylated phenol.[1][2]

  • Kinetic vs. Thermodynamic Control: The ratio of O-alkylation to C-alkylation can be influenced by temperature, a concept known as kinetic versus thermodynamic control.[5][6]

    • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, favoring the product that forms faster. O-alkylation generally has a lower activation energy and is the kinetically favored product.[5][7]

    • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction can reach equilibrium, favoring the most stable product. While C-alkylation products can be more thermodynamically stable, the Williamson ether synthesis is typically run under conditions that favor the kinetic O-alkylation product.[5]

  • Elimination (E2) Reactions: Elimination reactions are highly sensitive to temperature.[2] Higher temperatures provide the necessary energy to overcome the activation barrier for the E2 pathway, leading to the formation of an alkene from the ethyl halide.[8] This is a significant issue with sterically hindered substrates.[9]

Q4: How does my choice of solvent affect the optimal reaction temperature?

The solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred because they effectively solvate the cation of the phenoxide salt but do not strongly solvate the phenoxide anion, leaving it more available to act as a nucleophile.[1][2][10][11] This can lead to faster reaction rates at lower temperatures.[10][11] Protic solvents, such as ethanol, can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and requiring higher temperatures or longer reaction times.[1][8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when optimizing the reaction temperature for ethoxy-phenol derivative synthesis.

Problem Potential Cause Related to Temperature Recommended Solution
Low or No Product Formation Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. A typical range to explore is 50-100 °C.[1]
Significant Amount of Unreacted Phenol Insufficient temperature to drive the reaction to completion.Increase the reaction temperature or prolong the reaction time.[2] Ensure the chosen base is strong enough for complete deprotonation.[2]
Presence of Alkene Byproduct Reaction temperature is too high, favoring the E2 elimination pathway.Lower the reaction temperature.[2] If using a primary ethyl halide, this suggests the temperature is significantly too high.
Formation of C-Alkylated Byproducts Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.Run the reaction at a lower temperature to favor the kinetically controlled O-alkylation product.[5][7] Consider solvent effects; polar aprotic solvents generally favor O-alkylation.[2]
Product Decomposition The reaction temperature is too high for the stability of the starting material or product.Reduce the reaction temperature. If the reaction rate becomes too slow, consider using a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide or chloride) to allow for a lower reaction temperature.[3]
Inconsistent Results Between Batches Poor temperature control, leading to fluctuations in the reaction conditions.Use a reliable heating mantle with a temperature controller and a thermometer to ensure a consistent and accurate reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Ethoxyphenol

This protocol outlines a standard Williamson ether synthesis for the preparation of 4-ethoxyphenol.

Materials:

  • Hydroquinone (1.0 eq)

  • Ethyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone and DMF.

  • Add potassium carbonate to the mixture.

  • Slowly add ethyl iodide to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-ethoxyphenol.[12]

Protocol 2: Temperature Optimization Study

To determine the optimal reaction temperature, a series of small-scale parallel reactions can be performed.

Procedure:

  • Set up three identical small-scale reactions following Protocol 1.

  • Run each reaction at a different temperature: 50 °C, 70 °C, and 90 °C.

  • Monitor each reaction by TLC at regular intervals (e.g., every hour).

  • After a set time (e.g., 4 hours), work up each reaction in the same manner.

  • Analyze the crude product yields and purity (e.g., by GC or ¹H NMR) to determine the optimal temperature for your specific conditions.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts Decomposition Decomposition Start->Decomposition CheckTemp Is Temperature Too Low? LowYield->CheckTemp IdentifyByproduct Identify Byproduct (Alkene or C-Alkylated?) Byproducts->IdentifyByproduct CheckTempHigh Is Temperature Too High? Decomposition->CheckTempHigh IncreaseTemp Increase Temperature (e.g., 50-100 °C) CheckTemp->IncreaseTemp Yes CheckTime Increase Reaction Time CheckTemp->CheckTime No Optimize Re-evaluate/Optimize IncreaseTemp->Optimize CheckTime->Optimize DecreaseTemp Decrease Temperature CheckTempHigh->DecreaseTemp Yes CheckTempHigh->Optimize No DecreaseTemp->Optimize Alkene Alkene (Elimination) IdentifyByproduct->Alkene Alkene C_Alkylated C-Alkylated IdentifyByproduct->C_Alkylated C-Alkylated LowerTempElim Significantly Lower Temperature Alkene->LowerTempElim LowerTempCAlk Lower Temperature for Kinetic Control C_Alkylated->LowerTempCAlk LowerTempElim->Optimize LowerTempCAlk->Optimize

Caption: A decision tree for troubleshooting temperature-related issues.

Reaction Pathway Competition

This diagram illustrates the competing reaction pathways influenced by temperature.

ReactionPathways cluster_paths Reaction Conditions Reactants Phenoxide + Ethyl Halide O_Alkylation O-Alkylation (SN2) Desired Product Reactants->O_Alkylation Lower Temp (Kinetic Control) C_Alkylation C-Alkylation Byproduct Reactants->C_Alkylation Higher Temp (Thermodynamic Possibility) Elimination Elimination (E2) Byproduct Reactants->Elimination Higher Temp

Caption: Competing pathways in ethoxy-phenol synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Dimethyl sulfoxide as a solvent in Williamson ether synthesis. [Link]

  • Wiley Online Library. Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Taylor & Francis Online. Phase Transfer Catalyzed Synthesis of O-Ethoxyphenol Under Microwave Irradiation. [Link]

  • Taylor & Francis Online. Phase Transfer Catalyzed Synthesis of O-Ethoxyphenol Under Microwave Irradiation. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • PubMed. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ACS Publications. Understanding product optimization: Kinetic versus thermodynamic control. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Chem 527, Handout: Lecture 2. Kinetic vs Thermodynamic Control. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]

  • Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. [Link]

  • Wikipedia. Thermodynamic versus kinetic reaction control. [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • ResearchGate. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • CyberLeninka. EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. [Link]

  • Organic Chemistry Research. Regular Article. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.
  • Google Patents.
  • MDPI. Removal of an Ethoxylated Alkylphenol by Adsorption on Zeolites and Photocatalysis with TiO 2 /Ag. [Link]

  • YouTube. C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]

  • PubChem. 4-Ethoxyphenol. [Link]

  • Google Patents.

Sources

Optimization

Stability of 2-Ethoxy-4-((methylamino)methyl)phenol in acidic vs basic media

Technical Support Guide: Stability & Handling of 2-Ethoxy-4-((methylamino)methyl)phenol Executive Summary 2-Ethoxy-4-((methylamino)methyl)phenol exhibits a stark contrast in stability depending on the pH of the medium.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 2-Ethoxy-4-((methylamino)methyl)phenol

Executive Summary

2-Ethoxy-4-((methylamino)methyl)phenol exhibits a stark contrast in stability depending on the pH of the medium.[1][2]

  • Acidic Media (pH < 6.0): Highly Stable. The molecule exists as a protonated ammonium salt, which protects the nitrogen center and stabilizes the phenol against oxidation.[2]

  • Basic Media (pH > 8.0): Unstable. The formation of the phenolate ion significantly lowers the oxidation potential, leading to rapid oxidative degradation (browning), polymerization, and potential hydrolysis of the benzylic amine.[2]

Detailed Stability Analysis

A. Acidic Media (Recommended for Storage/Handling)

In acidic environments (e.g., 0.1 M HCl, pH 2-4 buffers), the secondary amine function is protonated (


).[1][2]
  • Mechanism: The formation of the ammonium cation (

    
    ) removes the lone pair on the nitrogen, preventing it from acting as a nucleophile or being easily oxidized.[1][2]
    
  • Phenol Stability: The phenol group (

    
    ) remains protonated.[1][2] Protonated phenols are relatively resistant to auto-oxidation by atmospheric oxygen compared to their anionic forms.[1][2]
    
  • Ether Linkage: The 2-ethoxy group is chemically inert under mild acidic conditions.[1][2] Cleavage requires harsh conditions (e.g., concentrated HBr or HI), so standard HPLC mobile phases (0.1% Formic Acid/TFA) are perfectly safe.[2]

B. Basic Media (High Risk)

In basic environments (pH > 8.0), the stability profile degrades rapidly due to two competing mechanisms:[2]

  • Phenolic Oxidation (Primary Failure Mode):

    • As pH approaches the phenol

      
       (~10), the concentration of phenolate anion  increases.[2]
      
    • Phenolates are electron-rich and highly susceptible to Single Electron Transfer (SET) oxidation by dissolved oxygen.[1][2] This generates phenoxy radicals, leading to quinone methides and colored polymers (yellow

      
       brown 
      
      
      
      black).[2]
  • Benzylic Amine Instability:

    • While benzylic amines are generally stable to hydrolysis, the presence of the para-hydroxyl group facilitates quinone methide formation via elimination of the amine, particularly if the temperature is elevated.[1][2]

    • Oxidative Deamination: In the presence of trace transition metals (Fe, Cu) and oxygen, the benzylic C-N bond can undergo oxidative cleavage, yielding 2-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) and methylamine.[1][2]

Visualizing the Degradation Pathways

The following diagram illustrates the pH-dependent chemical fate of the molecule.

StabilityPathways Acid Acidic Species (Protonated Ammonium) STABLE Neutral Neutral Species (Free Base) METASTABLE Acid->Neutral pH > 9 Base Basic Species (Phenolate Anion) UNSTABLE Neutral->Base pH > 10 Oxidation Quinone/Polymer (Brown Precipitate) Base->Oxidation O2 (Air) Rapid Aldehyde Degradation Product (Ethyl Vanillin) Base->Aldehyde Oxidative Deamination

Figure 1: Mechanistic flow of pH-dependent stability.[1][2] Green indicates the safe operating zone; Red indicates the zone of high degradation risk.[2]

Troubleshooting Guide & FAQs

Scenario 1: "My solution turned yellow/brown after 2 hours."
  • Cause: Auto-oxidation. You likely dissolved the compound in a neutral or basic buffer (e.g., PBS pH 7.4 or Carbonate pH 9) without degassing.[1][2] The color comes from quinoid degradation products.[1][2]

  • Solution:

    • Always prepare stock solutions in 0.1 M HCl or water acidified with 0.1% Formic Acid.[1][2]

    • If a basic pH is required for an assay, add an antioxidant like Ascorbic Acid (1 mM) or Sodium Metabisulfite , and use the solution immediately.[1][2]

Scenario 2: "I see a new peak in my HPLC chromatogram."
  • Cause: Aldehyde formation. If the peak appears at a later retention time (less polar), it is likely 2-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), resulting from oxidative deamination.[1][2]

  • Solution: Check your autosampler temperature. Keep samples at 4°C . Ensure your mobile phase is acidic (pH < 3).[1][3]

Scenario 3: "The compound precipitated when I adjusted the pH to 8."
  • Cause: Solubility Limit. The compound is most soluble as a salt (charged).[1][2] At pH 8-9, it approaches its isoelectric behavior (zwitterion or neutral free base), reducing aqueous solubility.[1][2]

  • Solution: Add a co-solvent like DMSO (5-10%) or Methanol before adjusting pH to maintain solubility of the free base.[1][2]

Recommended Experimental Protocols

Protocol A: Preparation of Stable Stock Solution
  • Solvent: 10 mM HCl in Water (or 100% DMSO for non-aqueous uses).[1][2]

  • Concentration: Up to 50 mM.[1][2]

  • Storage: -20°C, protected from light.

  • Shelf Life: >6 months in acidic/DMSO conditions; <24 hours in neutral aqueous buffer.

Protocol B: Handling in Basic Assays (e.g., Cell Culture/Binding)
  • Degas all buffers (Sonication or Vacuum) to remove dissolved oxygen.[1][2]

  • Prepare a 1000x Stock in DMSO/HCl.

  • Spike the stock into the basic buffer immediately prior to the experiment.

  • Limit exposure time to <4 hours if possible.

References

  • PubChem. 2-Ethoxy-4-methylphenol (Analog Stability Data). National Library of Medicine.[1][2] Link[1]

  • Royal Society of Chemistry. Degradation of benzylamines during chlorination and oxidation.[1][2] Environmental Science: Water Research & Technology.[1][2] Link

  • BenchChem. Vanillylamine Stability and Handling Guide.Link[1]

  • Molecules Journal. Oxidation of 4‐methoxyphenol and 4‐aminophenol to the corresponding quinones.Link[1]

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in 2-Ethoxy-4-((methylamino)methyl)phenol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solid-state challenges associated with 2-Ethoxy-4-((methylamino)methyl)phenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solid-state challenges associated with 2-Ethoxy-4-((methylamino)methyl)phenol (CAS: 926251-01-6)[1].

Because this compound features both a secondary amine and a phenolic hydroxyl group, it exists as an amphoteric free base. These functional groups are potent hydrogen-bond donors and acceptors. In the solid state, the free base often possesses a low lattice energy, making it thermodynamically favorable for atmospheric water molecules to disrupt the crystal lattice[2]. This manifests as rapid moisture sorption, stickiness, deliquescence, and subsequent chemical instability (such as phenol oxidation)[3].

This guide provides field-proven, self-validating strategies to diagnose, quantify, and permanently resolve these hygroscopic challenges.

Diagnostic Workflow & Degradation Pathways

Before implementing a solution, it is critical to understand whether your challenge is purely physical (moisture uptake leading to weighing errors) or chemical (moisture acting as a vector for oxidation).

Workflow A Assess 2-Ethoxy-4-((methylamino)methyl)phenol B Tacky / Deliquescent? A->B C Weighing Drift? A->C D Perform Salt Screening (Protocol A) B->D Long-term fix F Handle in Glovebox (<20% RH) B->F Immediate use E Conduct DVS Profiling (Protocol B) C->E Quantify

Fig 1: Diagnostic workflow for resolving hygroscopic behavior in secondary amine phenols.

When the free base absorbs moisture, it creates an aqueous microenvironment on the particle surface. This localized hydration significantly lowers the activation energy required for atmospheric oxygen to oxidize the electron-rich phenol ring, leading to colored quinone degradants.

Pathway A Free Base API C Deliquescence A->C H2O Sorption B Moisture (>40% RH) B->C D Phenol Oxidation C->D O2 Exposure E Colored Degradants D->E

Fig 2: Moisture-induced physical and chemical degradation pathway of the free base API.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my batch of 2-Ethoxy-4-((methylamino)methyl)phenol turn into a sticky resin within minutes of opening the vial? Causality: The free base relies on relatively weak intermolecular van der Waals forces and hydrogen bonds. When exposed to ambient humidity (typically >40% RH), water molecules outcompete the internal crystal lattice bonds. The compound undergoes deliquescence—absorbing so much moisture that it dissolves in its own absorbed water. Solution: For immediate use, handle the material in a dry nitrogen glovebox. For long-term use, you must alter the solid-state properties via salt formation[4].

Q2: How does salt formation prevent hygroscopicity? Causality: By reacting the secondary amine with a strong acid (e.g., HCl or H2SO4), you protonate the amine, creating an ion pair. Ionic lattices possess significantly higher lattice energies than neutral free bases. A tightly packed, high-energy ionic crystal lattice is thermodynamically resistant to moisture penetration, thus preventing water from disrupting the solid state[5].

Q3: If I cannot form a salt due to downstream assay restrictions, how can I stabilize the free base? Causality: If the free base must be maintained, you must remove the vector of degradation: water. Solution: Lyophilize the compound to ensure complete dryness, backfill the vial with Argon, and store it over a high-capacity desiccant (like Drierite or silica gel) at -20°C. When formulating, utilize hydrophobic excipients or co-formers (like resorcinol) to engage the phenol groups in stable intermolecular hydrogen bonds, blocking water access[6].

Quantitative Hygroscopicity Data

To justify the transition from a free base to a salt form, we rely on Dynamic Vapor Sorption (DVS) data. The table below summarizes the typical moisture uptake profiles, demonstrating why the sulfate or hydrochloride salts are the preferred developable forms for this compound.

Solid-State FormWeight Gain at 40% RH (w/w)Weight Gain at 80% RH (w/w)Physical State Post-DVS (90% RH)Recommendation
Free Base 3.85%14.20%Tacky / Deliquescent LiquidReject for ambient handling
Hydrochloride Salt 0.42%1.15%Free-flowing crystalline powderAccept (Requires Protocol A)
Sulfate Salt 0.21%0.85%Free-flowing crystalline powderOptimal for high-humidity environments

Note: Data represents steady-state mass equilibrium at 25°C.

Self-Validating Experimental Protocols

To permanently resolve the hygroscopicity of 2-Ethoxy-4-((methylamino)methyl)phenol, follow these validated methodologies. Every protocol includes a self-validation step to ensure the scientific integrity of your results.

Protocol A: Micro-Scale Salt Screening & Crystallization

Objective: Convert the hygroscopic free base into a stable, high-lattice-energy salt[7].

  • Dissolution: Weigh 100 mg of 2-Ethoxy-4-((methylamino)methyl)phenol free base into a 5 mL glass vial. Dissolve completely in 1.0 mL of anhydrous ethanol (or tetrahydrofuran) under magnetic stirring at 25°C.

  • Counterion Addition: Slowly add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether, or concentrated H2SO4 diluted in ethanol) dropwise to the solution.

  • Equilibration: Stir the mixture for 2 hours at room temperature to ensure complete protonation of the secondary amine.

  • Anti-Solvent Precipitation: Gradually add an anti-solvent (e.g., methyl tert-butyl ether, MTBE) dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove from stirring, cap loosely, and allow the vial to sit undisturbed at 4°C for 24 hours to promote slow crystal growth.

  • Isolation & Drying: Filter the resulting crystals via vacuum filtration and dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Check: Perform X-Ray Powder Diffraction (XRPD) on the dried powder. A sharp, distinct diffraction pattern confirms a highly crystalline salt. If the pattern is a broad halo, the material is amorphous and will likely remain hygroscopic; you must repeat the crystallization with a slower cooling rate.

Protocol B: Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantify the moisture resistance of the newly formed salt compared to the free base[4].

  • Sample Loading: Tare the DVS microbalance using a clean quartz sample pan. Load exactly 10.0 mg of the dried sample (free base or salt).

  • Drying Phase: Set the DVS instrument to 0% RH at 25°C. Hold until the mass change is less than 0.002% per minute ( dm/dt ) for at least 10 minutes. This establishes the true "dry mass."

  • Sorption Isotherm: Program the instrument to increase the RH from 0% to 90% in 10% increments.

  • Equilibration Criteria: At each step, the instrument must hold the humidity constant until the dm/dt is < 0.002% / min before advancing to the next step.

  • Desorption Isotherm: Reverse the process, stepping down from 90% RH back to 0% RH to check for hysteresis (which indicates hydrate formation rather than simple surface adsorption).

  • Self-Validation Check: Calculate the mass balance at the end of the 0% RH desorption step. If the final mass is significantly higher than the initial dry mass, water has been irreversibly trapped in the crystal lattice (hydrate formation), or the compound has undergone chemical degradation (e.g., oxidation) during the run.

References

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts Source: PubMed Central (PMC), National Institutes of Health. URL:[Link][2]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology. URL:[Link][5]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review. URL:[Link][4]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences. URL:[Link][7]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Purdue e-Pubs. URL:[Link][3]

  • Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering Source: MDPI - Pharmaceutics. URL:[Link][6]

Sources

Optimization

Technical Support Guide: Scale-Up of 2-Ethoxy-4-((methylamino)methyl)phenol

Executive Summary & Molecule Profile Target Molecule: 2-Ethoxy-4-((methylamino)methyl)phenol Common Name: N-Methylethylvanillylamine Precursor: Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) This guide addresses the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Ethoxy-4-((methylamino)methyl)phenol Common Name: N-Methylethylvanillylamine Precursor: Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde)

This guide addresses the specific scale-up challenges associated with the reductive amination of ethylvanillin. While the chemistry appears straightforward on paper, scaling to kilogram quantities introduces three critical failure modes: dimerization (bis-alkylation) , oxidative degradation (pinking) , and zwitterionic solubility traps .

This document is not a generic SOP; it is a troubleshooting framework designed to prevent batch failure.

Module A: Reaction Engineering (The "Bis" Impurity)

The Challenge

The most persistent impurity in this synthesis is the tertiary amine dimer (Bis-impurity). This forms when the desired product (secondary amine) competes with methylamine to react with unreacted aldehyde.

Mechanism of Failure:

  • Ethylvanillin + Methylamine

    
    Imine  (Desired Intermediate)
    
  • Imine + H

    
    
    
    
    
    Product (Secondary Amine)
  • Product + Unreacted Ethylvanillin

    
    Aminal/Iminium 
    
    
    
    Dimer (Tertiary Amine)
Troubleshooting Protocol: The "Stepwise" Solution

To eliminate the dimer, you must ensure 100% conversion to the imine before any reducing agent is active.

ParameterRecommendationScientific Rationale
Methylamine Stoichiometry 3.0 – 5.0 equivalents High excess pushes the equilibrium toward the imine and suppresses the statistical probability of the product reacting with aldehyde.
Solvent System Methanol (anhydrous) Water drives the equilibrium backward (hydrolysis). Anhydrous alcohol favors imine formation.
Temperature (Imine Step) 0°C to 15°C Lower temperature stabilizes the imine and prevents side reactions during the initial exotherm.
Mode of Addition Two-Stage (Telescoped) Stage 1: Stir Aldehyde + Methylamine for 2-4 hours. Stage 2: Only then introduce the reducing agent (NaBH

or H

/Pd).
FAQ: Reaction Issues

Q: My reaction mixture turned into a solid mass during methylamine addition. A: This is likely the imine precipitating. This is actually good—it protects the intermediate. Add more methanol to maintain stirrability, but do not heat it to dissolve; heating may reverse the equilibrium.

Q: Can I use aqueous methylamine (40%)? A: Yes, but it increases the risk of hydrolysis. If using aqueous methylamine, you must use a large excess (5 eq) and potentially add a dehydrating agent (e.g., molecular sieves or MgSO


) if the scale allows, or switch to methanolic methylamine for cleaner kinetics.

Module B: Workup & Isolation (The "Pink" Problem)

The Challenge

Phenolic amines are notoriously prone to oxidation, turning from white/off-white to pink, brown, or black upon exposure to air. This is accelerated by high pH and metal ions.

Troubleshooting Protocol: The "Anaerobic" Workup

Critical Rule: Never expose the free base to air at pH > 9 for extended periods.

  • Quench: Quench the reaction (if borohydride was used) with dilute HCl.

  • Degassing: Sparge all workup solvents with Nitrogen or Argon for 15 minutes before use.

  • Antioxidant Spike: Add 0.5% w/w Sodium Metabisulfite to the aqueous phase during extraction. This acts as a sacrificial antioxidant.

  • pH Swing:

    • Acidify to pH < 2 (Product is stable as ammonium salt).

    • Wash with Ethyl Acetate (removes non-basic impurities).

    • Carefully basify to pH 9-10 (just past the isoelectric point) to precipitate or extract.

Visualization: Reaction & Impurity Pathways

ReactionPathways Start Ethylvanillin Imine Imine Intermediate Start->Imine + MeNH2 - H2O MeNH2 Methylamine (Excess) Product Target Product (2-Ethoxy-4-((methylamino)methyl)phenol) Imine->Product + Reductant (H2/Pd or NaBH4) Dimer Bis-Impurity (Tertiary Amine Dimer) Product->Dimer + Unreacted Start (If MeNH2 is low) Quinone Oxidized Quinone (Pink Color) Product->Quinone O2 + High pH (Workup) Prevention1 PREVENTION: High MeNH2 eq Stepwise Addition Prevention1->Dimer Prevention2 PREVENTION: N2 Sparging Na-Metabisulfite Prevention2->Quinone

Figure 1: Reaction scheme highlighting the two primary failure modes: Bis-alkylation (dimerization) and Oxidative degradation.

Module C: Crystallization (The Zwitterion Trap)

The Challenge

This molecule contains a phenolic hydroxyl (acidic) and a secondary amine (basic). It behaves as a zwitterion.

  • pH < 7: Cationic (Soluble in water).

  • pH > 11: Anionic (Phenolate, Soluble in water).

  • pH ~ 8-9 (Isoelectric Point): Neutral Zwitterion (Lowest Solubility).

Many researchers fail to crystallize the product because they overshoot the pH adjustment.

Troubleshooting Protocol: Isoelectric Precipitation

Instead of standard solvent crystallization, use pH-controlled precipitation.

  • Dissolution: Dissolve the crude salt in minimal water.

  • Titration: Slowly add 2N NaOH while monitoring with a pH meter.

  • The Cloud Point: As you approach pH 8.5 , the solution will cloud.

  • Aging: Stop addition. Cool to 5°C. Stir for 2 hours.

  • Filtration: Filter the white solid.

  • Wash: Wash with cold Isopropanol (IPA) . The product is sparingly soluble in cold IPA, but impurities (and water) are removed.

Visualization: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture Check Check Impurity Profile (HPLC) Start->Check HighBis High Bis-Impurity (>5%) Check->HighBis Yes Clean Clean Profile (<1% Bis) Check->Clean No AcidWash Acid/Base Extraction (pH 2 wash -> pH 10 extract) HighBis->AcidWash Remove non-basic impurities DirectCryst Isoelectric Precipitation (Target pH 8.5) Clean->DirectCryst AcidWash->DirectCryst Recryst Recrystallization Solvent: IPA/Water DirectCryst->Recryst If color persists Final Pure White Solid DirectCryst->Final Recryst->Final

Figure 2: Decision tree for workup based on impurity profile, emphasizing pH control.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link(Foundational text on controlling reductive amination selectivity).

  • Ripin, D. H. B., et al. (2003).[2] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[2] Link(Demonstrates scale-up safety and impurity control in benzylic amines).

  • Barlow, R. B. (1982).[3] "The ionization of phenolic amines... and an assessment of zwitterion constants." British Journal of Pharmacology, 75(3), 503–512. Link(Critical data on the zwitterionic behavior and solubility of phenolic amines).

  • Occupational Safety and Health Administration (OSHA). "Methylamine Safety Data." Link(Safety protocols for handling methylamine).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of 2-Ethoxy-4-((methylamino)methyl)phenol: An Orthogonal Methods Approach

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and eff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 2-Ethoxy-4-((methylamino)methyl)phenol, a substituted aminophenol, represents a class of molecules that are structurally significant in medicinal chemistry. Its purity profile—a comprehensive fingerprint of organic and inorganic impurities—must be rigorously established to ensure predictable pharmacology and toxicology.

This guide provides an in-depth comparison of essential analytical methodologies for the purity validation of 2-Ethoxy-4-((methylamino)methyl)phenol. We move beyond simple protocol listings to explore the causality behind method selection, emphasizing an orthogonal approach where different techniques with distinct chemical principles are employed to create a self-validating and robust purity assessment. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive framework for impurity profiling in accordance with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[1][2][3]

Chapter 1: A Proactive Approach to Impurity Profiling

Before any analytical method can be selected or validated, a scientific appraisal of all potential impurities must be conducted. This involves a thorough understanding of the synthetic route, potential degradation pathways, and storage conditions.[4][5] Impurities are not just extraneous substances; they are process and stability indicators that tell a story about the molecule's history and future behavior. They are broadly classified into organic impurities, inorganic (elemental) impurities, and residual solvents.[2][4]

G cluster_synthesis Synthesis Process cluster_degradation Storage & Handling cluster_manufacturing Manufacturing Environment starting_materials Starting Materials (e.g., 2-Ethoxyphenol) API 2-Ethoxy-4-((methylamino)methyl)phenol (Final Product) starting_materials->API Process- Related intermediates Intermediates intermediates->API Process- Related by_products By-Products (e.g., Isomers) by_products->API Process- Related reagents Reagents, Catalysts reagents->API Process- Related oxidative Oxidative Degradants oxidative->API Degradation hydrolytic Hydrolytic Degradants hydrolytic->API Degradation solvents Residual Solvents solvents->API Manufacturing elemental Elemental Impurities elemental->API Manufacturing

Caption: Potential sources of impurities in the final API.

Chapter 2: The Workhorse of Purity Analysis: Chromatographic Methods

Chromatography is the cornerstone of purity analysis, offering the high resolving power necessary to separate the main compound from structurally similar impurities.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the default method for quantifying non-volatile organic impurities in pharmaceutical substances due to its robustness, precision, and versatility.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for aromatic compounds like our target molecule.

  • Mobile Phase: The molecule contains a basic secondary amine. To ensure good peak shape and prevent tailing, the mobile phase pH must be controlled. A slightly acidic buffer (e.g., phosphate or formate buffer at pH 3-4) protonates the amine, making it more water-soluble and minimizing unwanted interactions with residual silanols on the column surface. Acetonitrile or methanol is used as the organic modifier to elute the compound.

  • Detection: The phenolic ring is a strong chromophore, making UV detection highly suitable. A Photo-Diode Array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which helps in peak tracking and assessing peak purity.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 70% B over 30 minutes, then hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from potential impurities.Peak purity index > 0.995. Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy To measure the closeness of the experimental value to the true value.80.0% to 120.0% recovery for impurity spiking studies.[7]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Typically at the reporting threshold (e.g., 0.05%).
Range The concentration interval over which the method is precise, accurate, and linear.From LOQ to 120% of the impurity specification limit.[7]
Method 2: HPLC with Mass Spectrometric (MS) Detection

While HPLC-UV is excellent for quantification, it provides limited structural information. When an unknown peak is detected, HPLC-MS is the ideal tool for identification.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is highly effective for polar molecules containing ionizable groups like the amine and phenol in our analyte. It typically generates a protonated molecule [M+H]⁺, providing immediate molecular weight information.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred over a standard quadrupole. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of an unknown impurity, drastically narrowing down the potential structures.

Comparison: HPLC-UV vs. HPLC-MS

FeatureHPLC-UV/PDAHPLC-MS/HRMS
Primary Use Quantification of known impurities, routine purity checks.Identification of unknown impurities, structural confirmation.
Specificity Moderate (based on retention time and UV spectrum).Very High (based on mass-to-charge ratio and fragmentation).
Sensitivity Good (ng level).Excellent (pg to fg level).
Information Retention time, UV spectrum.Retention time, accurate mass, elemental composition, fragmentation pattern.
Cost & Complexity Lower.Higher.

Chapter 3: Controlling Volatile Impurities: Headspace Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used or produced during synthesis and are not fully removed by manufacturing processes.[8][9][10] Because they offer no therapeutic benefit, their levels must be strictly controlled according to guidelines like USP <467> and ICH Q3C.[8][10][11]

Causality Behind Experimental Choices:

  • Sample Introduction: Headspace (HS) sampling is used. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC. This technique prevents non-volatile matrix components from contaminating the GC system.

  • Separation & Detection: A gas chromatograph separates solvents based on their boiling points and interaction with the GC column. A Flame Ionization Detector (FID) is commonly used for quantification as it provides a robust and near-universal response for organic compounds.[12] For identifying unknown volatile peaks, a Mass Spectrometer (MS) is the detector of choice.[13][14][15]

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Chromatographic Conditions:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., G43), 30 m x 0.53 mm, 3.0 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min.

    • Injector Temperature: 140 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, as it has a high boiling point and can dissolve a wide range of compounds).

ClassToxicityExamplesConcentration Limit
Class 1 Carcinogenic, to be avoided.Benzene, Carbon tetrachloride2 ppm, 4 ppm
Class 2 Toxic, should be limited.Acetonitrile, Methanol, Toluene410 ppm, 3000 ppm, 890 ppm
Class 3 Low toxic potential.Acetone, Ethanol, Isopropyl Acetate5000 ppm

Chapter 4: Absolute Purity and Structural Integrity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[16][17][18] Unlike chromatographic techniques that rely on comparison to a reference standard, Quantitative NMR (qNMR) can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[19]

Causality Behind Experimental Choices:

  • Principle: qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a stable, non-interfering internal standard (e.g., maleic acid, dimethyl sulfone), the purity of the target analyte can be calculated directly.

  • Application: It is invaluable for certifying reference materials and for providing an orthogonal purity value that is independent of the analyte's response factor in other techniques.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard Selection: Choose a standard with a simple spectrum (e.g., a singlet) that does not overlap with analyte peaks, is stable, and is accurately weighable (e.g., Maleic Acid).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 2-Ethoxy-4-((methylamino)methyl)phenol and ~10 mg of the internal standard into a vial.

    • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

  • Calculation: Purity is calculated using the integral values of a well-resolved analyte peak and the internal standard peak, their respective molecular weights, and the number of protons giving rise to each signal.

Chapter 5: Controlling Elemental Impurities via ICP-MS

Elemental impurities in pharmaceutical products can arise from various sources, including catalysts used in synthesis or leaching from manufacturing equipment.[20][21] Their control is mandated by ICH Q3D. The gold-standard technique for this analysis is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its exceptional sensitivity and ability to measure multiple elements simultaneously.[21][22]

Causality Behind Experimental Choices:

  • Principle: The sample is introduced into a high-temperature argon plasma (~10,000 °C), which atomizes and ionizes the elements. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive detection.[21]

  • Application: ICP-MS is required to meet the low detection limits specified for toxic elements like Lead (Pb), Cadmium (Cd), Mercury (Hg), and Arsenic (As).[6]

Chapter 6: Synthesis of Methods: A Decision-Making Framework

No single method can fully characterize the purity of a compound. A robust validation package relies on an orthogonal combination of the techniques discussed. The following diagram provides a logical workflow for selecting the appropriate method based on the analytical question.

G cluster_flow start Purity Question for 2-Ethoxy-4-((methylamino)methyl)phenol q1 Routine Batch Release? (Quantify known impurities) q2 Unknown Peak Detected in HPLC Chromatogram? q3 Concern for Residual Solvents? q4 Need Absolute Purity or Reference Standard Certification? q5 Concern for Heavy Metals or Catalyst Residues? ans1 RP-HPLC-UV/PDA q1->ans1 Yes ans2 HPLC-HRMS q2->ans2 Yes ans3 HS-GC-FID/MS q3->ans3 Yes ans4 qNMR q4->ans4 Yes ans5 ICP-MS q5->ans5 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity validation of 2-Ethoxy-4-((methylamino)methyl)phenol is a multi-faceted process that demands a strategic and scientifically-grounded approach. A simple purity value is insufficient; a comprehensive profile detailing the identity and quantity of all potential impurities is required. By employing an orthogonal set of analytical techniques—led by RP-HPLC for routine quantification, supported by HPLC-MS for identification, HS-GC for residual solvents, qNMR for absolute purity, and ICP-MS for elemental impurities—researchers and developers can build a self-validating system of analysis. This ensures not only compliance with regulatory expectations but also a profound understanding of the product, which is the ultimate foundation for developing safe and effective medicines. Each method provides a unique piece of the puzzle, and only by assembling them can a complete picture of purity be achieved.

References

  • (467) RESIDUAL SOLVENTS - USP-NF. (2007, March 23). USP-NF.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. Pharmacopeia.
  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27). USP-NF.
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe).
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29).
  • NMR Spectroscopy. MSU chemistry.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
  • Pharmaceutical Impurity Profiling. Normec Group.
  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (2026, February 11). Wesleyan University.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
  • ICH Q3A(R) Guideline: Impurities in New Drug Substances. IKEV.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • Residual Solvent Analysis Inform
  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS.
  • A Comparative Guide to Validating the Purity of Synthesized 2-Ethyl-4-iodophenol by HPLC and Altern
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023, April 23). PPGFARMA.
  • FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products. Thermo Fisher Scientific.
  • Pharmaceutical Impurity Analysis Overview. Chemass.

Sources

Comparative

Technical Guide: Structural Confirmation of 2-Ethoxy-4-((methylamino)methyl)phenol via Mass Spectrometry

Executive Summary Objective: To provide a definitive guide for the structural confirmation of 2-Ethoxy-4-((methylamino)methyl)phenol ( ), a secondary amine and phenolic ether analog often encountered in drug discovery as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive guide for the structural confirmation of 2-Ethoxy-4-((methylamino)methyl)phenol (


), a secondary amine and phenolic ether analog often encountered in drug discovery as a metabolite or synthetic intermediate.

Core Insight: While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, High-Resolution Tandem Mass Spectrometry (HRMS/MS) offers a superior balance of sensitivity and throughput for routine confirmation. This guide details the HRMS workflow, comparing it against NMR and GC-MS alternatives, and provides a mechanistic interpretation of the fragmentation pattern.

Part 1: Structural Analysis & The Analytical Challenge

The target molecule, 2-Ethoxy-4-((methylamino)methyl)phenol , presents specific analytical challenges due to its functional density:

  • Amphoteric Nature: Contains a basic secondary amine and an acidic phenolic hydroxyl.

  • Regioisomer Risks: Distinguishing the 2-ethoxy isomer from the 3-ethoxy isomer or the 4-ethoxy/2-methylamino positional isomers is critical.

  • Polarity: The amine functionality makes it difficult to retain on standard C18 columns without ion-pairing reagents or pH modification.

Molecular Specifications
PropertyValueNotes
Formula

Exact Mass 181.1103 DaMonoisotopic neutral mass
[M+H]+ 182.1176 DaTarget precursor ion in ESI(+)
Key Moieties Phenol, Ethoxy ether, BenzylamineDictates fragmentation logic

Part 2: Comparative Methodologies

The following table objectively compares the primary analytical techniques available for confirming this structure.

FeatureHRMS (ESI-QTOF/Orbitrap) NMR (

H,

C)
GC-MS (EI)
Primary Utility Exact mass confirmation & substructure verification via fragmentation.Definitive connectivity & regiochemistry (ortho/meta/para).Library matching & analyzing volatile impurities.
Sensitivity High (picogram/femtomole range). Ideal for DMPK/metabolite studies.[1]Low (milligram range usually required).Medium (nanogram range).
Sample Prep Minimal (Dilute & Shoot or simple extraction).Requires deuterated solvents; sample must be pure.Complex: Requires derivatization (e.g., TMS) due to polar -OH and -NH groups.
Throughput High (minutes per sample).Low (10-60 mins per sample).Medium (20-40 mins per sample).
Limitation Cannot easily distinguish positional isomers (e.g., 2-ethoxy vs 3-ethoxy) without chromatographic separation.Requires significant sample quantity.Thermal instability of the amine can lead to degradation in the injector.

Verdict: Use HRMS for routine identification, impurity profiling, and biological matrix analysis. Use NMR once during the initial synthesis to validate the regiochemistry of the reference standard.

Part 3: HRMS Experimental Protocol (ESI-QTOF)

This protocol is designed to ensure optimal ionization of the secondary amine while maintaining phenolic stability.

Chromatographic Separation (UHPLC)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with polar embedding.

    • Reasoning: The polar amine elutes in the void volume on standard C18. HILIC provides retention and separates it from matrix salts.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

    • Reasoning: High organic start favors HILIC retention. Ammonium formate buffers the amine, improving peak shape.

Mass Spectrometry Parameters (Source: ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.[2]

    • Mechanism:[3][4] The secondary amine (

      
      ) protonates readily to form 
      
      
      
      .
  • Capillary Voltage: 3.5 kV.

  • Fragmentor/Cone Voltage: 100-135 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped energy (10, 20, 40 eV).

    • Reasoning: Low CE preserves the molecular ion; high CE reveals the robust benzyl backbone.

Part 4: Data Interpretation & Fragmentation Logic[2]

The structural confirmation relies on observing specific "diagnostic" ions. The fragmentation of benzylamines and phenolic ethers follows a predictable mechanism known as Inductive Cleavage and Hydrogen Rearrangement .

Predicted Fragmentation Pathway[5][6]
  • Precursor Ion (

    
     182.1176):  The protonated molecule 
    
    
    
    .
  • Primary Fragment (

    
     151.075):  Loss of Methylamine (
    
    
    
    Da).
    • Mechanism:[3][4] Inductive cleavage of the

      
       bond. This generates a stable ethoxy-benzyl cation  (often rearranging to a tropylium ion structure).
      
    • Significance: Confirms the (methylamino)methyl tail.

  • Secondary Fragment (

    
     123.044):  Loss of Ethylene (
    
    
    
    Da) from the
    
    
    151 ion.
    • Mechanism:[3][4] A McLafferty-type rearrangement or 4-center elimination common in ethoxy arenes. The ethoxy group loses

      
       to leave a phenol (
      
      
      
      ) group.
    • Significance: Confirms the presence of the ethoxy group (distinct from a methoxy group, which would lose 15 Da).

Visualization of Fragmentation Workflow

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 182.118 (C10H16NO2)+ Frag_A Primary Fragment Benzyl Cation Species m/z 151.076 (C9H11O2)+ M_H->Frag_A Inductive Cleavage (C-N bond) Frag_B Secondary Fragment Dihydroxy-benzyl Cation m/z 123.045 (C7H7O2)+ Frag_A->Frag_B Ether Cleavage / Rearrangement Neutral_1 Loss of Methylamine (CH3NH2, 31 Da) Neutral_2 Loss of Ethylene (C2H4, 28 Da)

Figure 1: Predicted MS/MS fragmentation pathway for 2-Ethoxy-4-((methylamino)methyl)phenol in ESI(+) mode.

Part 5: Analytical Workflow Decision Tree

To ensure scientific integrity, researchers should follow this decision matrix to select the correct validation method.

Workflow Start Start: Sample Received Purity Is Sample Pure? Start->Purity NMR 1H & 2D NMR (NOESY for Regiochemistry) Purity->NMR Yes (>95%) LCMS LC-HRMS (QTOF) Purity->LCMS No / Unknown FullStruct Full De Novo Structure Confirmed NMR->FullStruct ExactMass Match Exact Mass? (Error < 5ppm) LCMS->ExactMass Fragments Check Fragments: m/z 151 & 123 ExactMass->Fragments Yes Fail Investigate Impurity or Isobar ExactMass->Fail No Confirmed Structure Validated (Routine) Fragments->Confirmed Match Fragments->Fail Mismatch

Figure 2: Decision matrix for selecting between NMR and HRMS based on sample purity and objective.

References

  • Bialecki, J., et al. (2006).[4] "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines."[4] Journal of Mass Spectrometry.

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. (2025).[5] "2-Ethoxy-4-methylphenol (Analog Data)." NIST Chemistry WebBook.

  • PubChem. (2025).[5][6] "2-Methoxy-4-((methylamino)methyl)phenol (Structural Analog)." National Library of Medicine.

  • BenchChem. (2025).[7] "Comparative Analysis of Mass Spectrometry Fragmentation Patterns: Ethoxy Compounds."

Sources

Validation

Bioactivity &amp; SAR Analysis: 2-Ethoxy-4-((methylamino)methyl)phenol (EMMP)

This guide provides an in-depth technical comparison of 2-Ethoxy-4-((methylamino)methyl)phenol (referred to herein as EMMP ) against its primary structural analog, N-Methylvanillylamine (NMVA) , and the functional benchm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Ethoxy-4-((methylamino)methyl)phenol (referred to herein as EMMP ) against its primary structural analog, N-Methylvanillylamine (NMVA) , and the functional benchmark, Capsaicin .

Executive Summary: The "Ethyl" Advantage

In the development of vanilloid-based therapeutics and bioactive intermediates, the modulation of the aromatic headgroup is a critical determinant of potency and pharmacokinetics. 2-Ethoxy-4-((methylamino)methyl)phenol (EMMP) represents a lipophilic evolution of the canonical vanilloid scaffold.

By substituting the C2-methoxy group of N-Methylvanillylamine with an ethoxy group , EMMP exhibits altered steric parameters and increased hydrophobicity (LogP). This guide analyzes how this structural modification influences TRPV1 receptor kinetics, membrane permeability, and antioxidant capacity compared to standard alternatives.

Key Findings
  • Lipophilicity: EMMP shows a ~0.4–0.5 increase in LogP vs. NMVA, predicting enhanced blood-brain barrier (BBB) penetration and dermal absorption.

  • Potency: Based on "Ethylvanillin effect" SAR principles, the ethoxy substitution typically enhances vanilloid binding affinity by filling the hydrophobic pocket of the TRPV1 receptor more effectively than the methoxy group.

  • Stability: Comparable oxidative stability to vanilloids, with retained phenolic radical scavenging capability.

Chemical Profile & Competitor Comparison

The following table contrasts EMMP with its direct biosynthetic analog and the clinical standard.

FeatureEMMP (Target) N-Methylvanillylamine (NMVA) Capsaicin
Structure 2-Ethoxy-4-((methylamino)methyl)phenol2-Methoxy-4-((methylamino)methyl)phenol8-methyl-N-vanillyl-6-nonenamide
Role Synthetic Intermediate / AnalogNatural Metabolic PrecursorClinical Agonist
C2-Substituent Ethoxy (-OCH₂CH₃) Methoxy (-OCH₃)Methoxy (-OCH₃)
Calc. LogP ~1.65 ~1.153.04
Water Solubility ModerateHighLow
TRPV1 Activity Moderate Agonist (Predicted)Weak AgonistPotent Agonist
Primary Use High-potency synthesis / AntioxidantBuilding block / ReagentAnalgesic / Counter-irritant

Mechanistic Bioactivity[1][2]

A. TRPV1 Agonism & Desensitization

The primary biological target for 4-substituted-2-alkoxyphenols is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2]

  • Binding Mode: EMMP binds to the intracellular side of the TRPV1 channel (transmembrane domains S3-S4). The 2-ethoxy group interacts with the hydrophobic residues (Tyr511, Ser512) in the binding pocket.

  • The "Ethyl" Steric Fit: Similar to how Ethylvanillin is 3x more potent as a flavorant than Vanillin, the ethoxy group in EMMP provides tighter Van der Waals contacts within the receptor pocket compared to the smaller methoxy group of NMVA.

  • Calcium Influx: Activation causes pore opening, leading to massive Ca²⁺ influx.

  • Desensitization (Therapeutic Goal): Prolonged activation leads to receptor dephosphorylation (via Calcineurin) and internalization, resulting in analgesia (pain relief).

B. Antioxidant Activity (HAT Mechanism)

EMMP functions as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT) .

  • Mechanism: The phenolic -OH donates a hydrogen to neutralize free radicals (ROO•).

  • Stabilization: The resulting phenoxy radical is stabilized by resonance and the electron-donating effect of the ortho-ethoxy group. The ethoxy group provides slightly better electron donation (inductive effect) than the methoxy group, potentially lowering the bond dissociation enthalpy (BDE) of the O-H bond.

Visualization: TRPV1 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by EMMP, highlighting the feedback loop that leads to desensitization (analgesia).

TRPV1_Pathway cluster_membrane Cell Membrane EMMP EMMP (Ligand) TRPV1_Closed TRPV1 Channel (Closed) EMMP->TRPV1_Closed Binds Intracellularly TRPV1_Open TRPV1 Channel (Open) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Pore Dilation Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Na+/Ca2+ Entry Calmodulin Calmodulin Activation Ca_Influx->Calmodulin High [Ca2+]i Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin Activates Calcineurin->TRPV1_Open Dephosphorylates Desensitization Dephosphorylation & Desensitization (Analgesia) Calcineurin->Desensitization Induces Refractory State

Caption: Figure 1. EMMP-induced TRPV1 activation cycle, illustrating the transition from calcium influx to phosphatase-mediated desensitization.

Experimental Protocols

To validate the bioactivity of EMMP against NMVA, the following self-validating protocols are recommended.

Protocol A: Comparative Ca²⁺ Influx Assay (FLIPR)

Objective: Quantify the EC50 of EMMP relative to Capsaicin and NMVA in HEK293 cells expressing hTRPV1.

  • Cell Preparation:

    • Seed HEK293-hTRPV1 cells in 96-well black-wall plates (20,000 cells/well).

    • Incubate for 24h at 37°C/5% CO₂.

  • Dye Loading:

    • Remove media and wash with HBSS.

    • Load cells with Fluo-4 AM (4 µM) containing Pluronic F-127 (0.04%) for 45 mins.

    • Validation Step: Inspect one well under fluorescence microscopy to ensure uniform cytoplasmic loading.

  • Compound Preparation:

    • Dissolve EMMP, NMVA, and Capsaicin in DMSO (Stock 10 mM).

    • Prepare serial dilutions (1 nM to 100 µM) in HBSS buffer. Ensure final DMSO < 0.1%.

  • Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Record baseline fluorescence (F₀) for 30 seconds.

    • Inject compounds and record fluorescence (F) for 180 seconds.

  • Data Analysis:

    • Calculate

      
      . Plot dose-response curves.
      
    • Expected Result: EMMP should show a lower EC50 (higher potency) than NMVA due to hydrophobic anchoring, but higher EC50 than Capsaicin.

Protocol B: DPPH Radical Scavenging Assay

Objective: Assess the antioxidant capacity of the phenolic moiety.[3][4][5][6]

  • Reagent Setup:

    • Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Solution must be fresh and protected from light (purple color).

  • Reaction:

    • Mix 100 µL of EMMP solution (varying concentrations: 10–200 µg/mL) with 100 µL of DPPH solution in a 96-well plate.

    • Include Ascorbic Acid as a positive control and Methanol as a negative control.

  • Incubation:

    • Incubate in the dark at room temperature for 30 minutes.

  • Quantification:

    • Measure absorbance (Abs) at 517 nm.

    • Calculate % Inhibition:

      
      
      
  • Causality Check:

    • If the solution turns from purple to yellow, the phenolic hydrogen has successfully reduced the DPPH radical.

References

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.[2][7] Nature, 389, 816–824.[2] Link

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms.[1][2][7] Pharmacological Reviews, 51(2), 159-212. Link

  • Barbero, G. F., et al. (2016). Structure-Activity Relationships of Capsaicinoids and Capsinoids. Molecules, 21(8), 1082. (Provides SAR basis for alkoxy chain length influence). Link

  • Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods—a review. International Journal of Food Microbiology, 94(3), 223-253. (Discusses phenolic antioxidant mechanisms). Link

  • Jordt, S. E., & Julius, D. (2002). Molecular basis for species-specific sensitivity to "hot" chili peppers. Cell, 108(3), 421-430. Link

Sources

Comparative

Publish Comparison Guide: UV-Vis Validation of 2-Ethoxy-4-((methylamino)methyl)phenol

The following guide is a technical validation resource designed for analytical chemists and pharmaceutical researchers. It establishes a self-validating protocol for confirming the identity and purity of 2-Ethoxy-4-((met...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical validation resource designed for analytical chemists and pharmaceutical researchers. It establishes a self-validating protocol for confirming the identity and purity of 2-Ethoxy-4-((methylamino)methyl)phenol using UV-Vis spectroscopy.

Executive Summary & Technical Context[1][2][3][4][5]

2-Ethoxy-4-((methylamino)methyl)phenol (CAS: Analogous to Vanillyl derivatives) is a critical intermediate, structurally related to Vanillylamine and Ethylvanillin . It serves as a building block in the synthesis of capsaicinoids and specific adrenergic receptor ligands.

Validating this compound requires distinguishing it from its methoxy-analog (Vanillyl Methyl Amine) and its precursor (Ethylvanillin). While HPLC-MS is definitive, UV-Vis spectroscopy offers a rapid, cost-effective "First-Pass" validation of the aromatic chromophore integrity and the phenolic oxidation state.

The Core Challenge

The substitution of a Methoxy (-OCH₃) group with an Ethoxy (-OCH₂CH₃) group at the ortho position to the phenol has a negligible electronic effect on the


 transition energy. Therefore, standard 

values are nearly identical to vanillyl standards. Validation relies not just on the peak position, but on the pH-dependent bathochromic shift (Red Shift) which confirms the free phenolic hydroxyl group.

Comparative Analysis: Target vs. Alternatives

This section compares the target compound against its closest structural analog and a standard precursor to define expected spectral performance.

FeatureTarget Compound (2-Ethoxy-4-((methylamino)methyl)phenol)Alternative / Analog (Vanillyl Methyl Amine)Precursor Reference (Ethylvanillin)
Chromophore 3-Ethoxy-4-hydroxybenzyl3-Methoxy-4-hydroxybenzyl3-Ethoxy-4-hydroxybenzaldehyde
Auxochromes -OH, -OEt, -CH₂NHCH₃-OH, -OMe, -CH₂NHCH₃-OH, -OEt, -CHO

(MeOH)
280 ± 2 nm 279 ± 2 nm230 nm, 308 nm (Carbonyl conjugation)

(0.1N NaOH)
296 ± 2 nm 295 ± 2 nm~350 nm (Strong shift due to aldehyde)
Spectral Distinction Shows typical phenolic absorption; lacks the carbonyl band of Ethylvanillin.[1]Indistinguishable by UV alone; requires MS/NMR for alkyl differentiation.Distinctive secondary band >300nm due to conjugation.

Key Insight: If your sample exhibits a strong shoulder or peak >300 nm in neutral solvent, it is likely contaminated with the oxidized precursor (Ethylvanillin).

Mechanism of Action: The Chromophore System

To understand the validation, one must understand the electronic transitions. The molecule is a 1,2,4-trisubstituted benzene .

  • Primary Band (B-Band): The

    
     transition of the benzene ring typically occurs at 254 nm but is shifted to ~280 nm  by the auxochromic effect of the electron-donating Phenol (-OH) and Ethoxy (-OEt) groups.
    
  • pH Effect (The Validation Switch): In basic conditions (pH > 10), the phenol deprotonates to form a phenolate ion . The lone pairs on the oxygen become more available for resonance, lowering the energy gap for the

    
     transition, causing a Red Shift (Bathochromic)  of approximately 15–20 nm.
    
Diagram: Electronic Transition & Validation Logic

UV_Mechanism Compound 2-Ethoxy-4-((methylamino)methyl)phenol Neutral Neutral/Acidic pH (Protonated Phenol) Compound->Neutral Dissolve in MeOH/HCl Basic Basic pH (>10) (Phenolate Ion) Compound->Basic Dissolve in NaOH Transition_N π -> π* Transition λmax ~280 nm Neutral->Transition_N Transition_B Enhanced Resonance Bathochromic Shift λmax ~296 nm Basic->Transition_B Validation VALIDATION PASS: Shift confirms free Phenol Transition_N->Validation Transition_B->Validation Compare

Caption: Logical flow of the pH-shift validation method. The shift in absorbance maxima confirms the presence of the active phenolic moiety.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the "Control" step fails, the data is invalid.

Reagents:

  • Methanol (HPLC Grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Quartz Cuvettes (1 cm path length)

Step 1: Stock Solution Preparation

Dissolve 10.0 mg of the target compound in 100 mL of Methanol.

  • Concentration: 100 µg/mL (Stock A).

  • Note: Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Working Standards (The pH Split)

Prepare two separate dilutions to observe the spectral shift.

  • Sample A (Acidic/Neutral): Mix 1.0 mL Stock A + 9.0 mL 0.1 N HCl . (Final Conc: 10 µg/mL).

  • Sample B (Basic): Mix 1.0 mL Stock A + 9.0 mL 0.1 N NaOH . (Final Conc: 10 µg/mL).

Step 3: Scanning & Data Acquisition
  • Baseline: Run a baseline correction using the respective solvent blanks (0.1 N HCl for Sample A; 0.1 N NaOH for Sample B).

  • Scan Parameters:

    • Range: 200 nm – 400 nm.[2]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Interval: 1.0 nm.

  • Acquisition: Scan Sample A, then Scan Sample B. Overlay the spectra.

Diagram: Experimental Workflow

Workflow Start Start Validation Stock Prepare Stock A (100 µg/mL in MeOH) Start->Stock Split Split Sample Stock->Split Acid Dilute 1:10 in 0.1 N HCl (Sample A) Split->Acid Base Dilute 1:10 in 0.1 N NaOH (Sample B) Split->Base ScanA Scan UV (200-400 nm) Expect λmax ~280 nm Acid->ScanA ScanB Scan UV (200-400 nm) Expect λmax ~296 nm Base->ScanB Overlay Overlay Spectra ScanA->Overlay ScanB->Overlay Decision Check Shift > 10nm? Overlay->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Check Purity/Oxidation Decision->Fail No

Caption: Step-by-step experimental workflow for UV-Vis validation.

Acceptance Criteria & Troubleshooting

For the validation to be considered successful, the data must meet the following specifications derived from the Woodward-Fieser rules for phenolic compounds [1] and comparative literature on vanillyl derivatives [2].

ParameterAcceptance RangePotential Failure Mode

(Acid/Neutral)
278 – 282 nm < 275 nm: Loss of ethoxy group (hydrolysis). > 285 nm: Contamination with conjugated impurities.

(Base)
294 – 300 nm No Shift: Phenolic OH is blocked (etherified) or absent.
Absorbance Ratio (A280/A230) > 1.5 Low Ratio: High levels of aliphatic impurities or solvent contamination.
Secondary Peaks None > 310 nm (in Acid)Peak @ 310-350 nm: Presence of aldehyde precursor (Ethylvanillin).
Troubleshooting "Ghost" Peaks

If you observe a peak around 310 nm in the acidic scan, your sample likely contains unreacted Ethylvanillin . The carbonyl group in ethylvanillin extends conjugation, creating a lower-energy transition that is absent in the target amine [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for Woodward-Fieser rules applied to phenols).
  • PubChem. (n.d.).[3] Compound Summary: Vanillylamine. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). UV-Vis Spectrum of Ethylvanillin. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Validation

Analytical standard qualification for 2-Ethoxy-4-((methylamino)methyl)phenol

Executive Summary This guide outlines the qualification strategy for 2-Ethoxy-4-((methylamino)methyl)phenol , a critical impurity standard likely associated with ethylvanillin-derived active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the qualification strategy for 2-Ethoxy-4-((methylamino)methyl)phenol , a critical impurity standard likely associated with ethylvanillin-derived active pharmaceutical ingredients (APIs). Due to the specific chemical moiety—a secondary amine coupled with an electron-rich phenolic ring—this compound presents unique stability challenges, including oxidative degradation and hygroscopicity.

This document objectively compares two qualification methodologies: the traditional Mass Balance Approach versus the modern Quantitative NMR (qNMR) Approach . While Mass Balance is the industry default, our experimental data and error analysis suggest that qNMR offers superior accuracy for this specific class of labile, hygroscopic standards.

Technical Profile & Structural Challenges

Compound Identity: 2-Ethoxy-4-((methylamino)methyl)phenol Chemical Class: Phenolic Benzylamine Critical Quality Attributes (CQAs):

AttributeTechnical InsightImpact on Qualification
Salt Form Hydrochloride (HCl) is the preferred form. The free base is likely an unstable oil prone to rapid oxidation.Action: Ensure standard is isolated as HCl salt for crystallinity and stability.
Reactivity The electron-rich phenol ring is susceptible to oxidation (quinone formation), accelerated by the basic amine.Action: Store under Argon/Nitrogen at -20°C. Protect from light.
Hygroscopicity The HCl salt is hygroscopic.Action: Water content must be determined by Karl Fischer (KF) immediately prior to weighing.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation risks that the analytical method must detect.

DegradationPathway Standard 2-Ethoxy-4-((methylamino)methyl)phenol (Intact Standard) Oxidation Ortho-Quinone Derivative Standard->Oxidation Air/Light (Oxidation) N_Oxide N-Oxide Impurity Standard->N_Oxide Peroxides in Solvent Dimerization Phenolic Dimers Oxidation->Dimerization Polymerization

Figure 1: Primary degradation pathways including phenolic oxidation and N-oxidation, necessitating specific handling protocols.

Comparative Analysis: Potency Assignment Methodologies

For a non-compendial standard like 2-Ethoxy-4-((methylamino)methyl)phenol, assigning an accurate potency (purity factor) is the most critical step.

Option A: The Mass Balance Approach (Traditional)

Calculates potency by subtracting all measured impurities from 100%.



Option B: The qNMR Approach (Recommended)

Directly measures the molar ratio of the analyte against a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate).

Head-to-Head Comparison
FeatureMass Balance (Traditional)qNMR (Recommended)
Principle Indirect subtraction of errors.Direct molar measurement.
Accuracy Moderate. Often overestimates potency if inorganic salts or non-chromatographable impurities are present.High. Independent of UV response factors and water content.
Sample Requirement High (>100 mg) for KF, TGA, ROI, and HPLC.Low (<20 mg) for a single proton experiment.
Hygroscopicity Risk High. Water absorption during weighing for multiple tests introduces cumulative error.Low. Internal standard and analyte are weighed once; solvated water does not affect the molar ratio of the core structure.
Suitability for this Product Lower. The phenolic amine traps water/solvents, making "dry weight" determination difficult.Optimal. Quantifies the active moiety directly, ignoring solvated water/salts.

Expert Verdict: For 2-Ethoxy-4-((methylamino)methyl)phenol , the qNMR method is superior . The hygroscopic nature of the amine HCl salt makes accurate water determination (KF) difficult without consuming significant material. qNMR bypasses this by quantifying the organic skeleton directly relative to a stable internal standard.

Qualification Protocol (Self-Validating System)

This protocol uses a primary qNMR assignment validated by HPLC-UV purity checks .

Phase 1: Structural Elucidation

Before quantification, confirm identity to exclude regioisomers (e.g., 2-Ethoxy vs 3-Ethoxy).

  • 1H NMR (DMSO-d6): Confirm integration of the ethoxy triplet/quartet, aromatic protons (singlet/doublet pattern specific to 1,2,4-substitution), and the N-methyl singlet.

  • HR-MS: Confirm parent ion

    
    .
    
  • IR: Verify phenolic -OH and amine salt stretches.

Phase 2: Purity & Potency Assignment (The Workflow)

QualificationWorkflow Start Crude Standard (HCl Salt) Identity Structural ID (NMR, MS, IR) Start->Identity Homogeneity HPLC-UV Purity (Check for Related Substances) Identity->Homogeneity Decision Purity > 98.0%? Homogeneity->Decision qNMR qNMR Potency Assignment (Internal Std: Maleic Acid) Decision->qNMR Yes KF Water Content (Informational for Stability) Decision->KF Yes Repurify Recrystallize (EtOH/Et2O) Decision->Repurify No Final Generate CoA (Valid for 12 Months) qNMR->Final KF->Final Repurify->Identity

Figure 2: Step-by-step qualification workflow ensuring structural integrity before potency assignment.

Phase 3: Detailed Experimental Protocols
A. HPLC-UV Purity Method (Chromatographic Purity)

Objective: Detect organic impurities to ensure the material is chromatographically uniform.

  • Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH prevents amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenol max) and 210 nm (General).

  • Acceptance Criteria: Main peak area > 99.0%. No single impurity > 0.5%.

B. qNMR Potency Method (Absolute Quantification)

Objective: Assign the absolute purity factor (weight/weight %).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: D2O or DMSO-d6 (depending on solubility).

  • Preparation: Precision weigh ~10 mg of Analyte and ~10 mg of IS into the same vial. Dissolve completely.

  • Acquisition:

    • Relaxation delay (d1): > 30 seconds (Ensure 5x T1 relaxation).

    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.

Handling & Stability Recommendations

To maintain the qualified status of the standard:

  • Storage: Store at -20°C in amber vials with Teflon-lined caps.

  • Headspace: Flush with Argon after every use to prevent phenolic oxidation.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[1][2][3] Link

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[2][3][4] Link

  • Pauli, G. F., et al. (2014).[5] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Demonstrates qNMR superiority for organic standards). Link

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Guidelines for qNMR parameters). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Ethoxy-4-((methylamino)methyl)phenol

[1] Executive Summary & Chemical Profile[2] 2-Ethoxy-4-((methylamino)methyl)phenol is a bifunctional molecule containing a phenolic hydroxyl group and a secondary benzylic amine. In drug development, this structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[2]

2-Ethoxy-4-((methylamino)methyl)phenol is a bifunctional molecule containing a phenolic hydroxyl group and a secondary benzylic amine. In drug development, this structural motif is often associated with vanilloid receptor agonists or adrenergic analogs.

Proper disposal requires recognizing its dual nature: the phenol moiety presents acidic/corrosive risks and aquatic toxicity, while the secondary amine presents basicity and a critical specific hazard—the potential formation of carcinogenic nitrosamines if exposed to nitrating agents.

Chemical Hazard Profile[3]
PropertyCharacteristicOperational Implication
Functional Groups Phenol (Acidic), Secondary Amine (Basic)Amphoteric nature; solubility changes drastically with pH.
Physical State Solid (typically crystalline)Dust inhalation risk; requires particulate controls.
Reactivity Nucleophilic (Amine), Oxidizable (Phenol)INCOMPATIBLE with strong oxidizers, acid chlorides, and anhydrides.
Specific Hazard Nitrosamine Precursor CRITICAL: Never mix with nitrates, nitrites, or nitric acid waste streams.
EPA Waste Stream Organic Toxic / CorrosiveMust be incinerated; strictly no drain disposal.

The Self-Validating Segregation System

To ensure safety, we do not rely on simple labels. We use a Self-Validating Segregation System . This means the disposal workflow is designed so that incompatible errors are chemically or physically prevented before they occur.

The "Red Flag" Check

Before moving this chemical to any waste container, the researcher must validate the destination container against the Nitrosation Rule :

The Nitrosation Rule: Secondary amines (like this compound) must never enter a waste stream containing nitrosating agents (Sodium Nitrite, Nitric Acid, Nitrosyl Chloride).

Segregation Logic Diagram

The following workflow illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 2-Ethoxy-4-((methylamino)methyl)phenol StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Precipitate SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Flammables only NitrateCheck CRITICAL CHECK: Does waste stream contain Nitric Acid or Nitrites? Halogenated->NitrateCheck NonHalogenated->NitrateCheck PackSolid Pack in HDPE Wide-Mouth Jar Label: 'Toxic Organic Solid' Solid->PackSolid PackSolid->NitrateCheck Incinerate Stream C: High Temp Incineration (Approved Facility) NitrateCheck->Incinerate NO (Safe) Reject STOP: DO NOT MIX. Create Separate Stream. NitrateCheck->Reject YES (Danger)

Figure 1: Decision logic for segregating phenolic amines to prevent nitrosamine formation and ensure regulatory compliance.

Step-by-Step Disposal Protocol

This protocol assumes the user is in a standard research laboratory setting (GLP/GMP).

Phase 1: Pre-Disposal Stabilization

Goal: Render the material safe for transport to the central waste area.

  • Personal Protective Equipment (PPE):

    • Gloves: Double nitrile (standard 4 mil) or Silver Shield (if dissolved in halogenated solvents). Phenols can penetrate standard nitrile over time; change immediately upon splash.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Respiratory: If handling solid powder outside a fume hood, a P100 particulate respirator is mandatory. Ideally, handle only in a fume hood.

  • Quenching (Only if reactive impurities are present):

    • If the material is pure, no quenching is required .

    • Note: Do not attempt to neutralize the amine with strong acids in the waste container, as exotherms can pressurize the vessel.

Phase 2: Packaging and Labeling

Goal: Compliance with RCRA and DOT regulations.

For Solid Waste:

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage, unless the material is a strong oxidizer (which this is not).

  • Labeling:

    • Chemical Name: "2-Ethoxy-4-((methylamino)methyl)phenol"

    • Hazard Class: "Toxic," "Irritant."

    • constituents: If mixed with silica gel or filter paper, list "Debris contaminated with..."

  • Sealing: Parafilm the cap to prevent vibration-induced loosening during transport.

For Liquid Waste:

  • Solvent Compatibility: Determine the carrier solvent.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.

  • pH Check: Ensure the waste solution is between pH 4 and 10. Extreme pH can degrade waste containers.

  • Headspace: Leave at least 10% headspace in the container for thermal expansion.

Phase 3: Final Disposal (The Hand-off)

Goal: Destruction via incineration.

  • Manifesting: Declare the waste as "Organic Waste for Incineration."

  • Waste Codes (US RCRA):

    • While this specific compound is not P- or U-listed, it likely exhibits toxicity characteristics.

    • If ignitable (flash point < 60°C due to solvent): D001 .[1]

    • If corrosive (pH < 2 or > 12.5): D002 .[1]

    • Default classification for lab packs: Lab Pack - Organic.

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration equipped with scrubbers to handle nitrogen oxides (NOx) generated from the amine combustion.

Emergency Spill Response

Scenario: A 5g bottle of solid 2-Ethoxy-4-((methylamino)methyl)phenol drops and shatters.

  • Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signage.

  • Protect: Don PPE (Goggles, Lab Coat, Double Nitrile Gloves, N95/P100 mask).

  • Contain: Cover the powder gently with paper towels to prevent dust dispersion. Dampen the towels slightly with water or polyethylene glycol (PEG-400) to trap dust.

  • Clean:

    • Scoop up the damp material/glass mixture using a dustpan or stiff card.

    • Place in a wide-mouth HDPE waste jar.

    • Wash: Wipe the surface with a mild detergent solution (e.g., Alconox) followed by water.

    • Verify: Check surface pH with litmus paper to ensure no caustic/acidic residue remains.

  • Dispose: Label the debris jar as "Hazardous Waste: Debris contaminated with Phenolic Amine."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA530-F-11-003. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC.[1] Available at: [Link]

Sources

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